Bromoacetic acid-d3
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
deuterio 2-bromo-2,2-dideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPAWGWELVVRCH-RIAYTAFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481470 | |
| Record name | Bromoacetic acid-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14341-48-1 | |
| Record name | Bromoacetic acid-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14341-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bromoacetic Acid-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetic acid-d3 is a deuterated analog of bromoacetic acid, a versatile reagent in organic synthesis and chemical biology. The replacement of the three hydrogen atoms with deuterium isotopes provides a valuable tool for researchers in various fields, particularly in mass spectrometry-based proteomics and metabolic studies. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and its application in the alkylation of proteins for quantitative proteomics.
Core Properties of this compound
This compound (BrCD₂CO₂D) is a colorless to yellow crystalline solid.[1] Its key physical and chemical properties are summarized in the table below. The incorporation of deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, which is a critical feature for its use as an isotopic labeling reagent.[2]
| Property | Value | Reference |
| Chemical Formula | C₂D₃BrO₂ | [2] |
| Molecular Weight | 141.97 g/mol | [2] |
| CAS Number | 14341-48-1 | [3] |
| Appearance | Colorless to yellow solid | [1] |
| Melting Point | 47-49 °C | [1] |
| Boiling Point | 208 °C | [1] |
| Isotopic Purity | Typically ≥98 atom % D | [4] |
| Solubility | Soluble in water | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a modification of the Hell-Volhard-Zelinsky reaction, a well-established method for the α-halogenation of carboxylic acids.[5][6] This process involves the bromination of deuterated acetic acid in the presence of a phosphorus catalyst.
Experimental Protocol:
Materials:
-
Acetic acid-d4 (CD₃CO₂D)
-
Red phosphorus
-
Bromine (Br₂)
-
Deuterium oxide (D₂O)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of acetic acid-d4 and a catalytic amount of red phosphorus is prepared. The apparatus should be flame-dried to ensure anhydrous conditions.
-
Bromination: Bromine is added dropwise to the stirred mixture at room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary.
-
Reflux: After the addition of bromine is complete, the reaction mixture is gently refluxed until the red color of bromine disappears, indicating the completion of the reaction.
-
Hydrolysis: The reaction mixture is cooled, and deuterium oxide is carefully added to hydrolyze the intermediate acyl bromide to this compound.
-
Extraction: The product is extracted with anhydrous diethyl ether.
-
Drying and Evaporation: The ethereal extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification: The crude product can be further purified by distillation or recrystallization.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. This compound | CAS 14341-48-1 | LGC Standards [lgcstandards.com]
- 3. This compound | 14341-48-1 [chemicalbook.com]
- 4. This compound | CAS 14341-48-1 | LGC Standards [lgcstandards.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - bromoacetic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to Bromoacetic Acid-d3: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of bromoacetic acid-d3 (deuterated bromoacetic acid). This isotopically labeled compound is a valuable tool in various research fields, particularly in mass spectrometry-based proteomics and as a specialty chemical in drug development.
Core Chemical and Physical Properties
This compound, with the chemical formula C₂D₃BrO₂, is a deuterated isotopologue of bromoacetic acid. The substitution of protium with deuterium atoms provides a distinct mass shift, making it a useful internal standard or labeling reagent in mass spectrometry. While specific experimental data for the deuterated form is not widely published, the following tables summarize the known properties of this compound and its non-deuterated counterpart, bromoacetic acid.
Table 1: General and Physical Properties
| Property | This compound | Bromoacetic Acid |
| Chemical Formula | C₂D₃BrO₂ | C₂H₃BrO₂ |
| Molecular Weight | 141.97 g/mol | 138.95 g/mol |
| CAS Number | 14341-48-1 | 79-08-3 |
| Appearance | White to light yellow crystalline solid | Colorless to yellow solid |
| Melting Point | 47-49 °C[1] | 47-49 °C |
| Boiling Point | 208 °C[1] | 208 °C |
| Solubility | Soluble in water | Soluble in water |
| Isotopic Purity | Typically ≥98 atom % D[1] | N/A |
Table 2: Spectroscopic Data (for Bromoacetic Acid)
| Spectroscopic Data | Bromoacetic Acid (C₂H₃BrO₂) |
| ¹H NMR | Chemical shifts will be absent for the deuterated positions. |
| ¹³C NMR | Signals will be observed for the two carbon atoms. |
| Infrared (IR) | Characteristic peaks for C=O (carbonyl) and O-H (hydroxyl) groups will be present, but their positions will be shifted compared to the non-deuterated form. |
| Mass Spectrometry | The molecular ion peak will be observed at a higher m/z value corresponding to the deuterated mass. |
Synthesis and Purification
Conceptual Synthesis of this compound:
A plausible synthetic route would involve the use of deuterated acetic acid (acetic acid-d4) as the starting material. The reaction would proceed as follows:
CD₃COOD + Br₂ (with PBr₃ catalyst) → BrCD₂COOD + HBr
Purification:
Purification of the crude product is typically achieved through distillation under reduced pressure.
Applications in Research and Drug Development
Bromoacetic acid and its deuterated form are primarily utilized as alkylating agents. In the context of life sciences and drug development, the most significant application is in proteomics for the modification of cysteine residues in proteins.
Cysteine Alkylation in Proteomics
In mass spectrometry-based proteomics, proteins are typically digested into smaller peptides before analysis. The disulfide bonds between cysteine residues must be reduced and then alkylated to prevent them from reforming. This ensures proper protein unfolding and accurate peptide identification. Bromoacetic acid is a common alkylating agent for this purpose. The use of this compound allows for isotopic labeling, which can be used for relative and absolute quantification of proteins in different samples.
Experimental Workflow for Protein Alkylation:
The following diagram illustrates a typical workflow for protein sample preparation for proteomic analysis, highlighting the reduction and alkylation steps where this compound would be used.
Detailed Experimental Protocol for In-Solution Protein Alkylation:
-
Protein Solubilization and Denaturation: Solubilize the protein sample in a buffer containing a denaturant such as 8 M urea or 6 M guanidine hydrochloride.
-
Reduction: Add a reducing agent, for example, dithiothreitol (DTT) to a final concentration of 10 mM, and incubate at 56°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of this compound in the same buffer to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Sample Cleanup and Digestion: Proceed with buffer exchange to remove the denaturant and alkylating agent, followed by enzymatic digestion with an appropriate protease, such as trypsin.
Probing Signaling Pathways
While this compound itself does not have a specific signaling pathway, its reactive nature as an alkylating agent can be harnessed to study biological pathways. By attaching a bromoacetate moiety to a known ligand or inhibitor, researchers can create a tool for irreversible binding to a target protein. This can be used to "trap" protein-protein interactions or to permanently block a receptor's activity, allowing for the study of downstream signaling events.
An example of this approach is the use of a bromoacetate derivative of a vitamin D analog to study the vitamin D receptor (VDR) signaling pathway. The bromoacetate group allows the analog to form a covalent bond with the VDR, leading to its persistent activation and subsequent downstream signaling.
The following diagram illustrates a simplified representation of the VDR signaling pathway that could be investigated using such a tool.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Fatal if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, rinse mouth and do NOT induce vomiting. Seek immediate medical attention in case of exposure.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
This compound is a valuable research tool, particularly for quantitative proteomics studies that require isotopic labeling. Its utility as a cysteine-specific alkylating agent is well-established. While specific synthesis and spectroscopic data for the deuterated form are not widely available, the properties of its non-deuterated analog provide a strong basis for its application in the laboratory. Researchers using this compound should adhere to strict safety protocols due to its hazardous nature. The principles outlined in this guide provide a solid foundation for the effective and safe use of this important chemical reagent in scientific research and drug development.
References
An In-Depth Technical Guide to Bromoacetic Acid-d3 (CAS: 14341-48-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromoacetic acid-d3, a deuterated analog of bromoacetic acid. This document consolidates critical data, experimental methodologies, and its applications in research, with a focus on its role as an internal standard and a metabolic tracer.
Core Properties of this compound
This compound is a stable, isotopically labeled version of bromoacetic acid where the three hydrogen atoms have been replaced with deuterium. This substitution provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based analytical methods.
Physical and Chemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value |
| CAS Number | 14341-48-1 |
| Molecular Formula | C₂D₃BrO₂ |
| Molecular Weight | 141.97 g/mol [1] |
| Isotopic Purity | ≥98 atom % D[2][3] |
| Chemical Purity | ≥98% |
| Physical Form | Solid[2][4] |
| Color | Colorless to yellow[4] |
| Melting Point | 47-49 °C[2][4] |
| Boiling Point | 208 °C[2][4] |
| Water Solubility | Soluble[4] |
| InChI Key | KDPAWGWELVVRCH-RIAYTAFFSA-N[2] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
| Hazard Statement | Precautionary Statement |
| Fatal if swallowed or in contact with skin.[4][5] | Wear protective gloves, clothing, eye, and face protection.[4][5] |
| Toxic if inhaled.[4][5] | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] |
| Causes severe skin burns and eye damage.[4][5] | If swallowed, rinse mouth. Do NOT induce vomiting.[4][5] |
| May cause an allergic skin reaction.[4][5] | Store in a well-ventilated place. Keep container tightly closed.[6] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its applications in scientific research.
Synthesis of this compound
A plausible and widely used method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[7][8] This reaction can be adapted to produce this compound by using deuterated acetic acid (acetic acid-d4) as the starting material.
Reaction: BrCD₂COOD + Br₂ (with red phosphorus catalyst) → Br₂CDCOBr + HBr, followed by hydrolysis.
Experimental Protocol:
-
Reagents and Materials:
-
Acetic acid-d4 (CD₃COOD)
-
Red phosphorus (catalyst)
-
Bromine (Br₂)
-
Anhydrous conditions
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of acetic acid-d4 and a catalytic amount of red phosphorus is prepared.
-
The mixture is heated to reflux.
-
Bromine is added dropwise to the refluxing mixture. The reaction is initiated by the formation of phosphorus tribromide in situ, which then converts the carboxylic acid to an acyl bromide.[3]
-
The acyl bromide enolizes, and the enol form is then brominated at the α-position.[3]
-
After the addition of bromine is complete, the reaction mixture is refluxed until the color of bromine disappears.
-
The reaction is then carefully quenched with water to hydrolyze the α-bromo acyl bromide to this compound.[3]
-
The final product can be purified by distillation or recrystallization.
-
Application as an Internal Standard in LC-MS
This compound is an ideal internal standard for the quantification of bromoacetic acid and other haloacetic acids in environmental and biological samples using liquid chromatography-mass spectrometry (LC-MS).[9][10]
Experimental Protocol (Analysis of Haloacetic Acids in Water):
-
Sample Preparation:
-
Collect water samples in amber glass bottles.
-
Quench any residual chlorine with ammonium chloride.
-
Fortify a known volume of the sample with a precise amount of this compound solution to a final concentration within the calibration range (e.g., 10 µg/L).[9]
-
-
LC-MS Analysis:
-
Chromatography: Perform separation on a suitable reversed-phase column (e.g., C18) with a gradient elution using a mobile phase of acidified water and an organic solvent like methanol or acetonitrile.
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the analyte (bromoacetic acid) and the internal standard (this compound).
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration in a series of standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
References
- 1. biomedres.us [biomedres.us]
- 2. youtube.com [youtube.com]
- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. cerilliant.com [cerilliant.com]
An In-depth Technical Guide to the Molecular Weight of Bromoacetic Acid-d3
For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of isotopically labeled compounds is paramount. Bromoacetic acid-d3, a deuterated analog of bromoacetic acid, serves as a crucial building block in organic synthesis and as an internal standard in mass spectrometry-based analyses. This guide provides a detailed examination of its molecular weight, supported by isotopic data and a summary of determinative methodologies.
Core Molecular Data
The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for accurate mass determination in analytical applications.
| Property | Value |
| Chemical Formula | BrCD₂CO₂D (C₂D₃BrO₂) |
| Molecular Weight | 141.97 g/mol [1][2][3][4] |
| Synonyms | Bromotrideuterioacetic acid[4] |
| CAS Number | 14341-48-1[1][2][3][4] |
| Isotopic Purity | Typically ≥98 atom % D[2] |
Calculation of Molecular Weight
The molecular weight of this compound is calculated by summing the atomic masses of its constituent atoms. The chemical formula, BrCD₂CO₂D, indicates the presence of two carbon atoms, two oxygen atoms, one bromine atom, and three deuterium atoms.[1][3]
The calculation, based on the standard atomic weights of the elements and the specific atomic mass of deuterium, is as follows:
-
Carbon (C): 2 atoms × 12.011 u = 24.022 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Total Molecular Weight = 24.022 + 31.998 + 79.904 + 6.042 = 141.966 u
This calculated value is in excellent agreement with the commonly cited molecular weight of 141.97 g/mol for this compound.[1][2][3][4]
For high-resolution mass spectrometry, the monoisotopic mass is often used, which is calculated using the mass of the most abundant isotopes of each element (e.g., ¹²C, ¹⁶O, ⁷⁹Br, and ²H).
| Isotope | Isotopic Mass (u) |
| Carbon-12 | 12.000000 (by definition)[9][10][11] |
| Oxygen-16 | 15.994915[12][13][14] |
| Bromine-79 | 78.918337 |
| Deuterium | 2.014102[15][16][17] |
Logical Representation of Molecular Weight Calculation
The following diagram illustrates the relationship between the constituent atoms and the final calculated molecular weight of this compound.
References
- 1. This compound | CAS 14341-48-1 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 14341-48-1 | LGC Standards [lgcstandards.com]
- 3. This compound | CAS 14341-48-1 | LGC Standards [lgcstandards.com]
- 4. This compound 98 atom % D | 14341-48-1 [sigmaaldrich.com]
- 5. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 6. byjus.com [byjus.com]
- 7. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 8. byjus.com [byjus.com]
- 9. Carbon-12 - Wikipedia [en.wikipedia.org]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. Carbon-12 | isotope | Britannica [britannica.com]
- 12. Oxygen-16 atom | H2O | CID 10214376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Oxygen-16 - isotopic data and properties [chemlin.org]
- 14. Oxygen-16 - Wikipedia [en.wikipedia.org]
- 15. Deuterium - Wikipedia [en.wikipedia.org]
- 16. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 17. Deuterium [webbook.nist.gov]
Bromoacetic Acid-d3: A Technical Guide to Synthesis and Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and purity of bromoacetic acid-d3 (deuterio 2-bromo-2,2-dideuterio-acetate). This compound is a valuable isotopically labeled compound used in various research applications, including as a building block in the synthesis of complex molecules and as an internal standard in mass spectrometry-based analyses. This document details a primary synthetic route, purification methods, and analytical techniques for assessing the chemical and isotopic purity of this compound. All quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams.
Introduction
This compound, the deuterated analog of bromoacetic acid, offers significant advantages in scientific research. The incorporation of deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry. Furthermore, its use in synthetic chemistry allows for the introduction of a stable isotopic label, enabling the tracking of molecules in metabolic studies and mechanistic investigations. This guide outlines the essential technical information required for the synthesis and quality assessment of this compound.
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Hell-Volhard-Zelinsky reaction, starting from commercially available acetic acid-d4. This reaction involves the alpha-bromination of a carboxylic acid in the presence of a phosphorus catalyst.
Reaction Scheme
The overall reaction is as follows:
Caption: Hell-Volhard-Zelinsky reaction for the synthesis of this compound from acetic acid-d4.
Experimental Protocol
The following protocol is adapted from a well-established procedure for the synthesis of non-deuterated bromoacetic acid and is expected to be effective for the deuterated analog.[1]
Materials:
-
Acetic acid-d4 (CD3COOD)
-
Red phosphorus
-
Bromine (Br2)
-
Deuterium oxide (D2O)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of acetic acid-d4 and a catalytic amount of red phosphorus is placed.
-
The mixture is heated to reflux.
-
Bromine is added dropwise from the dropping funnel. The reaction is initiated by the formation of phosphorus tribromide (PBr3) in situ, which then catalyzes the bromination.
-
After the addition of bromine is complete, the reaction mixture is refluxed until the color of bromine disappears.
-
The reaction mixture is then cooled, and the crude bromoacetyl-d2 bromide is hydrolyzed by the slow addition of D2O to yield this compound.
-
The product is then purified by distillation.
Synthesis Workflow Diagram
References
In-Depth Technical Guide to Bromoacetic Acid-d3 Isotopic Enrichment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bromoacetic acid-d3, focusing on its isotopic enrichment, synthesis, and analytical characterization. This document is intended to serve as a valuable resource for professionals in research and development who utilize deuterated compounds in their work.
Quantitative Data Summary
This compound is a deuterated analogue of bromoacetic acid where the three hydrogen atoms have been replaced with deuterium. The level of isotopic enrichment is a critical parameter for its applications, such as in mass spectrometry-based quantitative analyses and as an internal standard. The quantitative specifications for commercially available this compound are summarized below.
| Parameter | Typical Value | Data Source |
| Isotopic Enrichment | 98 atom % D | CDN Isotopes, Sigma-Aldrich |
| Chemical Formula | BrCD₂COOD | CDN Isotopes |
| Molecular Weight | 141.97 g/mol | CDN Isotopes |
| CAS Number | 14341-48-1 | CDN Isotopes |
Experimental Protocols
Synthesis of this compound (Adapted Hell-Volhard-Zelinsky Reaction)
The synthesis of this compound can be adapted from the well-established Hell-Volhard-Zelinsky reaction for the bromination of carboxylic acids.[1][2][3][4][5][6][7] This adapted protocol starts with deuterated acetic acid.
Materials:
-
Acetic acid-d4 (CD₃COOD)
-
Red phosphorus (washed with water and dried)[2]
-
Bromine (dried with concentrated sulfuric acid)[2]
-
Deuterium oxide (D₂O)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser (protected by a D₂O trap) and a dropping funnel, place deuterated acetic acid-d4 and a catalytic amount of red phosphorus.[2]
-
Bromination: Slowly add dry bromine to the flask through the dropping funnel. The reaction is exothermic and will warm up.[2]
-
Reflux: After the initial vigorous reaction subsides, gently heat the mixture to reflux. Continue refluxing until the color of the bromine disappears, indicating the reaction is complete.[2] This step forms bromoacetyl-d2 bromide (BrCD₂COBr).
-
Hydrolysis: Cool the reaction mixture. Carefully and slowly add deuterium oxide (D₂O) to hydrolyze the bromoacetyl-d2 bromide to this compound (BrCD₂COOD).
-
Purification: The crude this compound can be purified by vacuum distillation.[2]
Determination of Isotopic Enrichment
A combined strategy of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a robust approach to determine the isotopic enrichment and confirm the structural integrity of deuterium-labeled compounds.[8]
Objective: To determine the relative abundance of different isotopologues and calculate the overall isotopic enrichment.
Sample Preparation:
-
Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water).
-
Prepare a similar solution of non-deuterated bromoacetic acid as a reference standard.
Instrumentation and Parameters (Example):
-
Instrument: A high-resolution mass spectrometer such as a Q-Orbitrap or TOF-MS.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is suitable for carboxylic acids.
-
Scan Mode: Full scan mode to capture the isotopic distribution.
-
Mass Range: m/z 50-200.
-
Resolution: > 60,000 FWHM.
Data Analysis:
-
Acquire the mass spectra for both the deuterated and non-deuterated samples.
-
Identify the molecular ion peaks ([M-H]⁻) for both samples. For Bromoacetic acid, the monoisotopic mass is approximately 137.93 g/mol . For this compound, it is approximately 140.95 g/mol .
-
Examine the isotopic cluster of the deuterated sample. The presence of ions at m/z corresponding to d0, d1, and d2 species alongside the desired d3 species will inform the isotopic purity.
-
Calculate the isotopic enrichment by integrating the peak areas of the different isotopologues in the cluster and determining the percentage of the d3 species relative to the total.
Objective: To confirm the positions of deuterium labeling and to provide an independent measure of isotopic purity.
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Add a known amount of an internal standard with a signal in a clean region of the spectrum if quantitative analysis is desired.
Instrumentation and Parameters (Example):
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei: ¹H NMR and ²H NMR.
-
¹H NMR:
-
Acquire a standard proton spectrum. The absence or significant reduction of the signal corresponding to the α-protons (around 3.8 ppm for the non-deuterated compound) indicates successful deuteration.
-
The presence of a residual signal allows for the quantification of the non-deuterated species.
-
-
²H NMR:
-
Acquire a deuterium spectrum. A signal at the chemical shift corresponding to the α-position will confirm the presence and location of the deuterium atoms.
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate the residual proton signal at the α-position and compare it to the integral of the carboxylic acid proton (if visible and not exchanged) or an internal standard to quantify the amount of non-deuterated or partially deuterated species.
-
The ²H NMR spectrum provides qualitative confirmation of deuterium incorporation at the expected position.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Analytical workflow for isotopic enrichment determination.
References
- 1. brainly.in [brainly.in]
- 2. prepchem.com [prepchem.com]
- 3. Bromoacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safe Handling of Bromoacetic Acid-d3
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds like Bromoacetic acid-d3 is integral to advancing scientific discovery. While its applications are vast, particularly as an alkylating agent in organic synthesis and for modifying thiol groups in proteins and peptides, its handling demands a thorough understanding of its hazardous properties to ensure laboratory safety. This guide provides a comprehensive overview of the safety and handling precautions for this compound, incorporating detailed safety protocols, and insights into its mechanism of action.
Section 1: Chemical and Physical Properties
This compound is a deuterated form of bromoacetic acid. While isotopic labeling has a negligible effect on its chemical reactivity in most biological and chemical systems, it is the properties of the parent compound that dictate the necessary safety precautions.
| Property | Value | Citations |
| Chemical Formula | C₂D₃BrO₂ | [1] |
| Molecular Weight | 141.97 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid | [1][4] |
| Melting Point | 47 - 49 °C (117 - 120 °F) | [1] |
| Boiling Point | 208 °C (406 °F) | [1] |
| Solubility | Soluble in water and polar organic solvents. | [1][5] |
| Vapor Pressure | 0.16 hPa (0.12 mmHg) at 25 °C (77 °F) | [1] |
| Odor | Pungent | [1] |
| pKa | 2.86 | [5] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a highly toxic and corrosive substance. Understanding its specific hazards is the first step in implementing appropriate safety measures.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |
-
GHS05: Corrosion
-
GHS06: Skull and crossbones
-
GHS08: Health hazard
Section 3: Safe Handling and Storage
Adherence to strict handling and storage protocols is paramount to minimize exposure risks.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][6]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[7][8]
Personal Protective Equipment (PPE):
| PPE Type | Specification | Citations |
| Eye/Face Protection | Chemical safety goggles with side shields conforming to NIOSH (US) or EN 166 (EU) standards. A face shield should be worn in conjunction with goggles when there is a splash hazard. | [6][7] |
| Hand Protection | Acid-resistant gloves (e.g., butyl rubber, neoprene). Gloves must be inspected before use and disposed of after contamination. | [6][7] |
| Skin and Body Protection | An acid-resistant lab coat or impervious clothing should be worn. All protective clothing should be clean and put on before work. | [6][7] |
| Respiratory Protection | If engineering controls are insufficient, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary. For sole protection, a supplied-air respirator is required. | [1][6] |
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong bases.[6][7]
-
Keep containers tightly closed to prevent absorption of moisture.[6]
Section 4: First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures | Citations |
| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [1][6] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. | [6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][8] |
Spill Response:
-
Evacuate the area of all non-essential personnel.[7]
-
Remove all sources of ignition.[7]
-
Wearing appropriate PPE, collect the spilled solid material in a manner that avoids dust generation.[6][7]
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[7]
-
Ventilate and wash the spill area thoroughly after cleanup is complete.[7]
Section 5: Experimental Protocols and Applications
This compound is a powerful alkylating agent, primarily used to modify cysteine residues in proteins and peptides. The following provides a generalized workflow for such an application.
Caption: A generalized workflow for the alkylation of proteins using this compound.
Methodology: In-solution Alkylation for Mass Spectrometry
This protocol is adapted from standard proteomics procedures.
-
Protein Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of this compound in the same buffer to a final concentration of 20 mM. Incubate for 30 minutes in the dark at room temperature.
-
Quenching: Add DTT to a final concentration of 20 mM to quench the unreacted this compound.
-
Sample Cleanup and Digestion: Proceed with buffer exchange to remove urea and DTT, followed by enzymatic digestion (e.g., with trypsin) for mass spectrometry analysis.
Section 6: Mechanism of Toxicity and Signaling Pathways
The toxicity of bromoacetic acid is primarily attributed to its strong alkylating properties, leading to cellular damage through multiple mechanisms.
Glutathione Depletion and Oxidative Stress:
Bromoacetic acid readily reacts with the thiol group of glutathione (GSH), a key intracellular antioxidant. This reaction depletes the cellular pool of GSH, rendering the cell more susceptible to oxidative damage from reactive oxygen species (ROS).
Caption: The depletion of glutathione by Bromoacetic acid leads to increased oxidative stress.
Enzyme Inhibition:
Bromoacetic acid can inactivate essential enzymes by alkylating their active site cysteine residues. A key target is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway. Inhibition of GAPDH disrupts cellular energy metabolism.
Caption: Bromoacetic acid inactivates GAPDH, disrupting glycolysis and cellular energy production.
Section 7: Disposal Considerations
This compound and any contaminated materials must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. It is advisable to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Conclusion
This compound is a valuable tool in chemical and biological research, but its significant hazards necessitate stringent safety protocols. By understanding its properties, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively.
References
- 1. 1-bromoalkanes as new potent nontoxic glutathione depletors in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioscience.fi [bioscience.fi]
- 3. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during 3-Bromopyruvate Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromoacetic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
Navigating the Stability of Bromoacetic Acid-d3: An In-depth Technical Guide
For researchers, scientists, and drug development professionals, understanding the stability and proper storage of isotopically labeled compounds is paramount to ensuring experimental integrity and the quality of synthesized products. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bromoacetic acid-d3, a valuable building block in organic synthesis and drug discovery.
This compound (BrCD₂COOD), a deuterated analog of bromoacetic acid, offers unique advantages in mechanistic studies and as a tracer in metabolic research. However, its utility is intrinsically linked to its chemical stability. This guide delves into the factors influencing its degradation, provides quantitative data where available, and outlines detailed experimental protocols for stability assessment.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference |
| Chemical Formula | C₂D₃BrO₂ | [1][2] |
| Molecular Weight | 141.97 g/mol | [3] |
| Appearance | White to off-white, low-melting solid | [3] |
| Melting Point | 47-49 °C | [3] |
| Boiling Point | 208 °C | [3] |
| Solubility | Soluble in water, chloroform (sparingly), and methanol (slightly). | [1][3] |
| Hygroscopicity | Hygroscopic | [3] |
Stability Profile of this compound
This compound is generally stable when stored under the recommended conditions. However, it is susceptible to degradation through several pathways, including hydrolysis, photodegradation, and thermal decomposition. The deuterium labeling at the α-position is expected to exhibit a kinetic isotope effect, potentially slowing down degradation reactions involving the cleavage of the C-D bond compared to its non-deuterated counterpart.
Hydrolysis
Photodegradation
Exposure to light can promote the degradation of haloacetic acids. For monobromoacetic acid, photocatalytic degradation in the presence of titanium dioxide has been studied, with a reported half-life of 83 days at 15°C. It is crucial to protect this compound from light to prevent photochemical decomposition.
Thermal Decomposition
When heated to decomposition, this compound is expected to emit toxic fumes of bromide. Thermal decomposition products are likely to include carbon oxides and hydrogen bromide gas.[4] While specific kinetic parameters for the thermal degradation of solid this compound are not extensively documented in the literature, thermogravimetric analysis (TGA) could be employed to determine its thermal stability profile.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, adherence to proper storage and handling protocols is critical.
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature or refrigerated (+4°C). | Minimizes thermal degradation and potential hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against moisture and oxidation. |
| Light | Protect from light. | Prevents photodegradation. |
| Moisture | Protect from moisture; store in a tightly sealed container. | The compound is hygroscopic and can hydrolyze. |
| Incompatibilities | Strong oxidizing agents, acids, bases, and metals. | To prevent vigorous and potentially hazardous reactions. |
dot
Caption: Recommended storage and handling workflow for this compound.
Potential Degradation Pathway
The primary degradation pathway for this compound in the presence of water is hydrolysis, leading to the formation of deuterated glycolic acid and hydrogen bromide.
dot
References
A Technical Guide to Bromoacetic Acid-d3: Solubility Profile and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of bromoacetic acid-d3, a deuterated analog of bromoacetic acid. Given the limited direct data on the deuterated form, this guide leverages the well-established solubility profile of bromoacetic acid as a close proxy. Deuteration, the replacement of protium (¹H) with deuterium (²H), is a common strategy in drug development to alter metabolic rates without significantly impacting the physicochemical properties such as solubility. This document also explores the biological context of bromoacetic acid derivatives, specifically their interaction with the Vitamin D Receptor (VDR) signaling pathway, a critical target in various therapeutic areas.
Core Focus: Solubility of this compound
Understanding the solubility of a compound in various solvents is fundamental for a wide range of applications, from reaction chemistry to formulation development and biological assays. The following data summarizes the known solubility of bromoacetic acid, which is expected to be highly representative of this compound.
Quantitative Solubility Data
| Solvent | Qualitative Solubility | Quantitative Solubility (at 25 °C) |
| Water | Miscible / Very Soluble[1][2][3] | 175 g/100 mL[2] |
| Ethanol | Miscible / Soluble[1][2] | Data not available |
| Methanol | Soluble[1][2] | Data not available |
| Acetone | Soluble[1][2] | Data not available |
| Diethyl Ether | Miscible / Soluble[1][2] | Data not available |
| Benzene | Soluble[1][2] | Data not available |
| Chloroform | Slightly Soluble[1] | Data not available |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Data not available |
Note: The high solubility in polar protic and aprotic solvents is attributed to the presence of the carboxylic acid functional group, which can engage in hydrogen bonding.
Experimental Protocol: Determination of Solubility
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of reaching equilibrium saturation.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-performance liquid chromatography (HPLC) or other suitable analytical instrument
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a vial. The amount should be more than what is expected to dissolve.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette. Be cautious not to disturb the solid pellet. Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Biological Relevance: The Vitamin D Receptor Signaling Pathway
Bromoacetic acid derivatives have been investigated for their ability to modulate the Vitamin D Receptor (VDR), a nuclear receptor that plays a crucial role in calcium homeostasis, immune function, and cell proliferation and differentiation. The following diagram illustrates the genomic signaling pathway of the VDR.
VDR Genomic Signaling Pathway
Pathway Description: The lipophilic Vitamin D3 (or its active metabolite, calcitriol) diffuses through the cell membrane and binds to the Vitamin D Receptor (VDR) in the cytoplasm or nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR complex then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of genes involved in a variety of biological processes. Bromoacetic acid-containing analogs of Vitamin D have been shown to alkylate the VDR, potentially leading to prolonged or altered signaling.
References
Technical Guide: Bromoacetic Acid-d3 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bromoacetic acid-d3, a deuterated alkylating agent crucial for various applications in research and drug development, particularly in the field of proteomics. This document outlines supplier information, key technical data, a detailed experimental protocol for its use in protein alkylation, and visual representations of the underlying chemical and procedural workflows.
Supplier and Product Information
This compound (CAS: 34330-97-7) is a stable isotope-labeled analog of bromoacetic acid. The deuterium labeling provides a distinct mass shift, making it a valuable tool in mass spectrometry-based quantitative proteomics and as an internal standard. Several key suppliers offer high-purity this compound. The following table summarizes the technical specifications from prominent vendors.
| Supplier | Product Number(s) | Isotopic Purity (atom % D) | Chemical Purity | Available Pack Sizes |
| Sigma-Aldrich | 488224 | 98% | 99% (CP) | 5 g |
| CDN Isotopes | D-5199 | 98%[1][2] | Not specified | 1 g, 5 g[1][2] |
| LGC Standards | TRC-B679081 | 98%[3] | min 98%[3] | 50 mg, 100 mg, 500 mg[4] |
| Santa Cruz Biotechnology | sc-261079 | Not specified | Not specified | Not specified |
Core Application: Alkylation of Cysteine Residues in Proteomics
Bromoacetic acid and its deuterated form are strong alkylating agents that irreversibly modify free sulfhydryl groups of cysteine residues in proteins.[5] This process, known as carboxymethylation, is a critical step in proteomics workflows for several reasons:
-
Prevention of Disulfide Bond Reformation: After the reduction of native disulfide bonds in proteins, alkylation prevents them from re-oxidizing, which would otherwise lead to protein aggregation and interfere with enzymatic digestion.[6]
-
Improved Protein Solubilization: The addition of the carboxymethyl group can increase the solubility of some proteins and peptides.
-
Enhanced Mass Spectrometry Analysis: Consistent and complete alkylation ensures that all cysteine-containing peptides have a predictable mass modification, simplifying data analysis and improving protein identification and quantification.[6]
Experimental Protocol: Protein Reduction and Alkylation for Mass Spectrometry
This protocol provides a general procedure for the reduction and alkylation of protein samples in solution prior to enzymatic digestion and mass spectrometry analysis. This method is adapted from standard protocols using iodoacetamide, a chemically similar reagent.[7]
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)
-
This compound solution (freshly prepared in a light-protected tube)
-
Quenching solution (e.g., DTT)
-
Enzyme for digestion (e.g., Trypsin)
-
Incubator or heat block
-
Vortex mixer
Procedure:
-
Protein Solubilization: Ensure the protein sample is fully solubilized in a denaturing buffer such as 8 M urea or 6 M guanidine hydrochloride.
-
Reduction:
-
Add DTT to the protein solution to a final concentration of 5-10 mM.
-
Incubate the mixture at 56-60°C for 30-60 minutes to reduce all disulfide bonds.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Prepare a fresh solution of this compound.
-
Add the this compound solution to the reduced protein sample to a final concentration of 15-20 mM.
-
Incubate the reaction in the dark at room temperature for 30-45 minutes.
-
-
Quenching:
-
To stop the alkylation reaction, add DTT to a final concentration of 5 mM to quench any excess this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with a suitable buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to less than 1 M, as high concentrations of urea can inhibit enzymatic activity.
-
-
Enzymatic Digestion:
-
Add the desired protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (typically 1:20 to 1:100 w/w).
-
Incubate overnight at 37°C.
-
-
Sample Clean-up:
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt the peptide mixture using a C18 solid-phase extraction column or tip prior to LC-MS/MS analysis.
-
Visualizing the Workflow and a Key Signaling Pathway Application
To better illustrate the experimental process and a relevant biological context, the following diagrams are provided.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. This compound | CAS 14341-48-1 | LGC Standards [lgcstandards.com]
- 4. This compound | CAS 14341-48-1 | LGC Standards [lgcstandards.com]
- 5. Bromoacetic acid - Wikipedia [en.wikipedia.org]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
Bromoacetic Acid-d3 as an Alkylating Agent: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of bromoacetic acid-d3 as an alkylating agent. It is designed to be a comprehensive resource, detailing the chemical reactivity, biological targets, and cellular consequences of this deuterated compound. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key concepts to support research and development efforts.
Core Mechanism of Action: S N2 Alkylation
Bromoacetic acid and its deuterated isotopologue, this compound, are classified as alkylating agents.[1] Their primary mechanism of action involves the covalent modification of nucleophilic functional groups within biological macromolecules through a bimolecular nucleophilic substitution (S N2) reaction.[2] The key targets for this alkylation are the side chains of specific amino acid residues in proteins, with a pronounced reactivity towards the thiol group of cysteine.[3]
The reaction proceeds via the attack of a nucleophile, typically the deprotonated sulfhydryl group of a cysteine residue (thiolate anion), on the α-carbon of bromoacetic acid. This attack displaces the bromide ion, which is a good leaving group, resulting in the formation of a stable thioether bond. This covalent modification is generally irreversible and can significantly alter the structure and function of the target protein.[3]
Key Features of the S N2 Reaction:
-
Bimolecular Rate-Determining Step: The rate of the reaction is dependent on the concentration of both the alkylating agent (this compound) and the nucleophile (e.g., cysteine).
-
Stereospecificity: The reaction proceeds with an inversion of stereochemistry at the α-carbon, although this is not relevant for the achiral bromoacetic acid.
-
Solvent Effects: Polar aprotic solvents can accelerate S N2 reactions by solvating the cation of the nucleophile's salt, leaving the anion more exposed and reactive.
The reactivity of haloacetates as alkylating agents follows the order: iodoacetic acid > bromoacetic acid > chloroacetic acid. This trend is attributed to the leaving group ability of the halide, with iodide being the best leaving group.
The Role of Deuteration: The Secondary Kinetic Isotope Effect
A key aspect of this compound (BrCD₂CO₂D) is the presence of deuterium atoms at the α-carbon. The substitution of hydrogen with deuterium at the reaction center can influence the rate of the reaction, a phenomenon known as the kinetic isotope effect (KIE).
For an S N2 reaction, where the bond to the isotopically labeled atom is not broken in the rate-determining step, a secondary kinetic isotope effect (SKIE) is observed.[2] In the case of α-deuteration, the C-D bond is not cleaved during the nucleophilic attack. Instead, the hybridization of the α-carbon changes from sp³ in the reactant to a more sp²-like geometry in the transition state.
This change in hybridization leads to a normal secondary kinetic isotope effect , where the reaction rate for the deuterated compound is slightly slower than that for the non-deuterated compound (k H /k D > 1).[4] This is because the C-D vibrational frequencies are lower than the C-H vibrational frequencies, resulting in a lower zero-point energy for the C-D bond. The transition state has a less sterically hindered environment around the α-carbon compared to the sp³ ground state, leading to a smaller difference in zero-point energy between the C-H and C-D bonds in the transition state. Consequently, a slightly higher activation energy is required for the deuterated compound. For S N2 reactions, the α-secondary deuterium KIE is typically in the range of 1.0 to 1.15 per deuterium atom.
Therefore, it is predicted that this compound will exhibit a slightly slower rate of alkylation compared to bromoacetic acid. This subtle difference in reactivity can be exploited in mechanistic studies and for fine-tuning the reactivity of drug candidates.
Quantitative Data on Alkylating Activity
| Alkylating Agent | Target | Second-Order Rate Constant (k₂) | Notes |
| Iodoacetamide | Cysteine | ~0.6 M⁻¹s⁻¹ | A commonly used benchmark for cysteine alkylation. |
| Bromoacetic Acid | Cysteine | Expected to be slightly < 0.6 M⁻¹s⁻¹ | Due to bromide being a less effective leaving group than iodide. |
| This compound | Cysteine | Predicted to be slightly slower than Bromoacetic Acid | Due to a normal secondary kinetic isotope effect (k H /k D > 1). |
Experimental Protocols
In-Solution Alkylation of Proteins for Mass Spectrometry Analysis
This protocol is adapted from standard proteomics workflows and can be used to study the alkylation of specific proteins by this compound.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT) solution (1 M)
-
This compound solution (e.g., 500 mM in buffer)
-
Quenching solution (e.g., 1 M DTT or L-cysteine)
-
Urea (for denaturation, optional)
-
Trypsin (for digestion)
-
C18 desalting spin columns
-
Mass spectrometer (e.g., LC-MS/MS system)
Procedure:
-
Reduction: To the protein solution, add DTT to a final concentration of 10 mM. If the protein is not denatured, add urea to a final concentration of 8 M. Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Add this compound solution to a final concentration of 50 mM. Incubate in the dark at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding DTT or L-cysteine to a final concentration of 100 mM. Incubate for 15 minutes.
-
Buffer Exchange/Cleanup: Remove excess reagents by buffer exchange using a desalting column or by protein precipitation.
-
Digestion: Resuspend the protein in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin at a 1:50 (w/w) ratio. Incubate overnight at 37°C.
-
Desalting: Desalt the resulting peptides using a C18 spin column according to the manufacturer's instructions.
-
Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS to identify the sites of alkylation. The mass shift corresponding to the addition of a carboxymethyl-d2 group (from this compound) on cysteine residues will be observed.
In-Gel Alkylation of Proteins
This protocol is suitable for proteins separated by SDS-PAGE.
Materials:
-
Polyacrylamide gel containing the protein of interest
-
Destaining solution (e.g., 50% acetonitrile, 50 mM ammonium bicarbonate)
-
Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation solution (55 mM this compound in 100 mM ammonium bicarbonate)
-
Acetonitrile
-
In-gel digestion solution (e.g., trypsin in 50 mM ammonium bicarbonate)
-
Peptide extraction solution (e.g., 50% acetonitrile, 5% formic acid)
Procedure:
-
Excision and Destaining: Excise the protein band of interest from the gel. Cut it into small pieces (approx. 1 mm³). Destain the gel pieces with the destaining solution until the Coomassie or silver stain is removed.
-
Reduction: Dehydrate the gel pieces with acetonitrile and then rehydrate them in the reduction solution. Incubate at 56°C for 1 hour.
-
Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 45 minutes.
-
Washing: Remove the alkylation solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with acetonitrile.
-
Digestion: Rehydrate the gel pieces in the in-gel digestion solution on ice. Once the solution is absorbed, add more digestion buffer to cover the gel pieces and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces using the peptide extraction solution.
-
Analysis: Analyze the extracted peptides by mass spectrometry as described in the in-solution protocol.
Signaling Pathways and Cellular Effects
Bromoacetic acid has been shown to exert a range of effects on cellular signaling pathways, primarily linked to its ability to induce oxidative stress and damage DNA.
-
Induction of Oxidative Stress: Bromoacetic acid can lead to the generation of reactive oxygen species (ROS), which in turn can activate stress-response pathways.
-
DNA Damage Response: Studies have shown that bromoacetic acid can modulate the expression of genes involved in DNA damage repair pathways.
-
Cell Cycle Regulation and Apoptosis: By causing cellular stress and damage, bromoacetic acid can trigger cell cycle arrest and induce apoptosis (programmed cell death).
The alkylating activity of bromoacetic acid is central to these cellular effects. By modifying key proteins involved in redox homeostasis, DNA repair, and cell cycle control, bromoacetic acid can disrupt these critical cellular processes.
Visualizations
S N2 Alkylation of Cysteine by this compound
Caption: S N2 alkylation of a cysteine residue by this compound.
Experimental Workflow for Alkylation Analysis
Caption: Workflow for identifying protein alkylation sites.
Cellular Effects of Bromoacetic Acid
Caption: Cellular pathways affected by bromoacetic acid.
Conclusion
This compound is a valuable tool for researchers in chemistry, biology, and drug development. Its mechanism of action as an S N2 alkylating agent, primarily targeting cysteine residues, is well-established. The deuteration at the α-carbon is predicted to induce a normal secondary kinetic isotope effect, resulting in a slightly attenuated reactivity compared to its non-deuterated counterpart. This subtle modulation of reactivity, combined with its known cellular effects on stress and DNA damage pathways, makes this compound a useful probe for studying protein function and a potential lead for the development of targeted therapeutics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further investigation and application of this compound.
References
Applications of Deuterated Bromoacetic Acid in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the applications of deuterated bromoacetic acid in various research fields. By replacing one or more hydrogen atoms with deuterium, this isotopically labeled compound offers unique advantages in analytical and mechanistic studies. This document details its primary uses, provides experimental protocols, and presents quantitative data to illustrate its utility.
Quantitative Analysis using Isotope Dilution Mass Spectrometry
Deuterated bromoacetic acid serves as an excellent internal standard for the accurate quantification of bromoacetic acid and other haloacetic acids in complex matrices, such as environmental and biological samples.[1][2][3][4] The co-elution of the deuterated standard with the non-labeled analyte allows for correction of variations in sample preparation, injection volume, and matrix-induced ion suppression in mass spectrometry-based analyses.[5][6]
Experimental Protocol: Quantification of Bromoacetic Acid in Water Samples
This protocol outlines the use of deuterated bromoacetic acid (Bromoacetic acid-d2) as an internal standard for the quantification of bromoacetic acid in water samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Bromoacetic acid standard
-
Deuterated bromoacetic acid (internal standard)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
To a 10 mL water sample, add a known concentration of deuterated bromoacetic acid internal standard (e.g., 50 ng/mL).
-
Acidify the sample with formic acid to a pH of ~3.
-
Perform solid-phase extraction to concentrate the analytes and remove interfering matrix components.
-
Elute the analytes from the SPE cartridge with methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analytes using a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B).
-
Detect the analytes using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both bromoacetic acid and deuterated bromoacetic acid.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the bromoacetic acid standard to the peak area of the deuterated internal standard against the concentration of the bromoacetic acid standard.
-
Determine the concentration of bromoacetic acid in the samples by interpolating the peak area ratio from the calibration curve.
-
Quantitative Data:
Table 1: Illustrative Calibration Data for Bromoacetic Acid Quantification
| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 50,000 | 0.025 |
| 5 | 6,300 | 51,000 | 0.124 |
| 10 | 12,800 | 50,500 | 0.253 |
| 50 | 64,500 | 49,800 | 1.295 |
| 100 | 130,000 | 50,200 | 2.590 |
Table 2: Illustrative Recovery and Precision Data
| Sample Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) | RSD (%) (n=3) |
| Drinking Water | 20 | 19.5 | 97.5 | 3.2 |
| Wastewater Effluent | 20 | 18.8 | 94.0 | 4.5 |
Workflow for Quantitative Analysis
References
- 1. Bromoacetic acid (1,2-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1339-1 [isotope.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and Applications of Isotopically Labelled Compounds - Google ブックス [books.google.co.jp]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. cerilliant.com [cerilliant.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Bromoacetic Acid-d3 in Protein Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein alkylation is a fundamental technique in proteomics and drug development, crucial for the stable modification of amino acid residues, primarily cysteine. This process prevents the re-formation of disulfide bonds following reduction, ensuring proteins remain in a linearized state for effective enzymatic digestion and subsequent analysis by mass spectrometry. Bromoacetic acid-d3, a deuterated analog of bromoacetic acid, serves as a heavy isotope-labeled alkylating agent. Its application is particularly valuable in quantitative proteomics studies, enabling the differentiation and relative quantification of protein samples. This document provides detailed protocols and data for the use of this compound in protein alkylation workflows.
Principle of this compound Alkylation
This compound alkylates the sulfhydryl group of cysteine residues through a nucleophilic substitution reaction. The deuterium labeling introduces a specific mass shift in the modified peptides, which can be readily detected by mass spectrometry. This allows for the direct comparison of protein abundance between different samples, for instance, a control sample alkylated with non-deuterated bromoacetic acid and a treated sample alkylated with this compound. The key reaction is the alkylation of the cysteine thiol, although minor side reactions with other nucleophilic residues like lysine, histidine, and methionine can occur under certain conditions.[1][2][3]
Experimental Protocols
Two primary protocols are provided: an in-solution protein alkylation protocol for purified proteins or simple protein mixtures, and an in-gel protein alkylation protocol for proteins separated by gel electrophoresis.
In-Solution Protein Alkylation Protocol
This protocol is suitable for the alkylation of proteins in a solution format.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 200 mM stock)
-
This compound solution (e.g., 500 mM stock in a suitable buffer)
-
Quenching solution (e.g., 1 M DTT)
-
Ammonium bicarbonate solution (e.g., 50 mM, pH 8.0)
-
Trypsin solution (proteomics grade)
-
Formic acid
Procedure:
-
Reduction: To 100 µg of protein in 100 µL of lysis buffer, add the reducing agent to a final concentration of 10 mM DTT or TCEP. Incubate at 56°C for 30 minutes.[2]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add this compound solution to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.
-
Buffer Exchange/Dilution: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent prior to LC-MS/MS analysis.
In-Gel Protein Alkylation Protocol
This protocol is designed for proteins that have been separated by 1D or 2D gel electrophoresis.
Materials:
-
Coomassie or silver-stained gel piece containing the protein of interest
-
Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)
-
Dehydration solution (100% acetonitrile)
-
Reduction solution (10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation solution (55 mM this compound in 50 mM ammonium bicarbonate)
-
Wash solution (50 mM ammonium bicarbonate)
-
Trypsin solution (proteomics grade)
-
Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
Procedure:
-
Excision: Excise the protein band of interest from the gel.
-
Destaining: Destain the gel piece by washing with the destaining solution until the gel is clear.
-
Dehydration: Dehydrate the gel piece with 100% acetonitrile and dry in a vacuum centrifuge.
-
Reduction: Rehydrate the gel piece in reduction solution and incubate at 56°C for 45 minutes.[2]
-
Cooling: Allow the gel piece to cool to room temperature.
-
Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 30 minutes.[2]
-
Washing: Wash the gel piece with the wash solution, followed by dehydration with 100% acetonitrile.
-
Digestion: Rehydrate the gel piece with trypsin solution and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel piece using the extraction buffer.
-
Drying: Dry the extracted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis.
Data Presentation
The use of this compound allows for the relative quantification of proteins. The mass shift introduced by the deuterium label enables the distinction between light (unlabeled) and heavy (d3-labeled) peptide pairs in the mass spectrometer.
| Parameter | Value |
| Mass Shift per Cysteine | +3.018 Da |
| Alkylated Residue | S-(carboxy(d2)methyl)cysteine |
| Typical Alkylation Efficiency | > 95% |
| Primary Target | Cysteine |
| Potential Off-Targets | Lysine, Histidine, Methionine |
Table 1: Quantitative parameters for this compound alkylation.
| Reagent | Advantages | Disadvantages |
| This compound | Enables relative quantification; High reactivity | Potential for off-target alkylation |
| Iodoacetamide | High reactivity; Commonly used | Can cause over-alkylation of methionine[2] |
| Acrylamide | Less off-target effects compared to iodo-compounds[2] | Slower reaction kinetics |
| N-ethylmaleimide | Specific for cysteines | Can introduce chirality |
Table 2: Comparison of common alkylating agents.
Visualizations
Protein Alkylation Workflow
Caption: Workflow for in-solution protein alkylation using this compound.
Signaling Pathway Context (Example)
Caption: Example signaling pathway illustrating where protein alkylation is used for analysis.
Conclusion
The use of this compound for protein alkylation is a powerful technique for researchers in proteomics and drug development. It provides a reliable method for the stable modification of cysteine residues, enabling accurate relative quantification of proteins in complex biological samples. The protocols and data presented here offer a comprehensive guide for the successful implementation of this method in the laboratory. Careful consideration of potential off-target effects and optimization of reaction conditions are crucial for obtaining high-quality, reproducible data.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Quantification of Bromoacetic Acid in Complex Matrices using Bromoacetic acid-d3 as an Internal Standard by LC-MS
Introduction
Bromoacetic acid is a haloacetic acid of significant environmental and toxicological concern. Accurate and precise quantification in complex matrices such as water, biological fluids, and food products is crucial for monitoring exposure and ensuring safety. This application note describes a robust and sensitive method for the determination of bromoacetic acid using Liquid Chromatography-Mass Spectrometry (LC-MS) with Bromoacetic acid-d3 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS analysis as it effectively compensates for variations in sample preparation, injection volume, chromatographic performance, and matrix effects, leading to improved accuracy and precision.[1][2][3]
Principle
The method involves the addition of a known amount of this compound to all samples, calibration standards, and quality controls. Bromoacetic acid and its deuterated analog, this compound, exhibit nearly identical chemical and physical properties, causing them to co-elute during chromatographic separation.[3] However, they are readily distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of the analyte (Bromoacetic acid) to the peak area of the internal standard (this compound). This ratio is then plotted against the concentration of the calibration standards to generate a calibration curve, which is used to determine the concentration of bromoacetic acid in unknown samples.
Core Advantages of Using this compound as an Internal Standard:
-
High Accuracy and Precision: Compensates for analyte loss during sample preparation and variations in instrument response.[2]
-
Matrix Effect Mitigation: The internal standard experiences similar ion suppression or enhancement as the analyte, leading to more reliable results in complex matrices.[4]
-
Improved Reproducibility: Normalizes for variations in injection volume and chromatographic conditions.
Experimental Protocols
Materials and Reagents
-
Bromoacetic acid (analytical standard)
-
This compound (internal standard)[5]
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Sample-specific extraction and cleanup cartridges (e.g., Solid Phase Extraction - SPE) if required.[4]
Preparation of Standard Solutions
2.1. Primary Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 10 mg of Bromoacetic acid and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the mark. These are the primary stock solutions.
2.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the primary stock solution of Bromoacetic acid with a suitable solvent (e.g., 50:50 methanol:water). The concentration range should bracket the expected concentration of the analyte in the samples.
2.3. Internal Standard Spiking Solution
-
Dilute the primary stock solution of this compound to a final concentration that will result in a significant but not saturating detector response. A typical concentration might be 100 ng/mL.
Sample Preparation
The choice of sample preparation technique depends on the complexity of the matrix. The goal is to extract bromoacetic acid and remove interfering components.[6][7]
3.1. Water Samples
-
To 1 mL of the water sample, add a specific volume of the internal standard spiking solution (e.g., 10 µL of 100 ng/mL this compound).
-
Vortex the sample for 30 seconds.
-
The sample is now ready for LC-MS analysis.
3.2. Biological Fluids (e.g., Plasma, Urine)
-
To 100 µL of the biological fluid, add 10 µL of the internal standard spiking solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. The sample is now ready for LC-MS analysis.[6]
LC-MS Parameters
The following are suggested starting parameters and may require optimization.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | 600 L/hr |
| Monitored Ions (SIM) | Bromoacetic acid: m/z 137/139; this compound: m/z 140/142 |
Note: The presence of bromine results in a characteristic isotopic pattern (approximately 1:1 ratio for 79Br and 81Br), which should be monitored.
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 3: Example Calibration Curve Data
| Standard Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 78,987 | 1,532,456 | 0.052 |
| 10 | 155,432 | 1,509,876 | 0.103 |
| 50 | 765,432 | 1,523,456 | 0.502 |
| 100 | 1,534,567 | 1,515,678 | 1.012 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9995} |
Table 4: Example Precision and Accuracy Data
| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL, n=5) | Precision (%RSD) | Accuracy (%) |
| Low | 2 | 2.1 | 4.5 | 105 |
| Medium | 20 | 19.5 | 3.2 | 97.5 |
| High | 80 | 81.2 | 2.8 | 101.5 |
Mandatory Visualization
Caption: Workflow for the quantification of Bromoacetic acid using an internal standard.
References
Application Notes and Protocols for Thiol-Metabolite Profiling using Bromoacetic acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of metabolomics, the accurate quantification and profiling of small molecule metabolites are paramount for understanding cellular physiology, identifying disease biomarkers, and accelerating drug development. Thiol-containing metabolites, such as glutathione (GSH) and cysteine (Cys), are central to cellular redox homeostasis, detoxification processes, and numerous metabolic pathways. However, the inherent reactivity and instability of the thiol group pose analytical challenges.
Chemical derivatization is a powerful strategy to enhance the stability and improve the analytical detection of thiol metabolites by liquid chromatography-mass spectrometry (LC-MS). Bromoacetic acid-d3 is a stable isotope-labeled derivatization reagent that specifically targets and alkylates the sulfhydryl (-SH) group of thiols. This labeling introduces a deuterated tag, facilitating robust and precise quantification through isotope dilution mass spectrometry. This approach minimizes sample preparation artifacts and enhances the sensitivity and specificity of thiol metabolite analysis.
Principle of Derivatization
This compound reacts with the nucleophilic thiol group of metabolites in a process called alkylation. The reaction results in the formation of a stable thioether bond and the incorporation of a deuterium-labeled carboxymethyl group onto the metabolite. This derivatization serves two primary purposes:
-
Stabilization: It caps the reactive thiol group, preventing its oxidation during sample preparation and analysis.
-
Quantification: The introduction of a stable isotope label allows for the use of a non-labeled internal standard (e.g., produced by reacting a known concentration of the standard with non-labeled bromoacetic acid) for accurate quantification, correcting for matrix effects and variations in instrument response.
Featured Application: Targeted Quantification of Glutathione and Cysteine in Plasma
This protocol provides a method for the sensitive and accurate quantification of glutathione (GSH) and cysteine (Cys) in human plasma samples using this compound derivatization followed by LC-MS/MS analysis.
Experimental Protocol
1. Materials and Reagents:
-
This compound (BrCD2COOH)
-
Bromoacetic acid (for internal standard preparation)
-
Glutathione (GSH) and L-Cysteine (Cys) standards
-
Ammonium bicarbonate buffer (50 mM, pH 8.5)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (collected with EDTA)
2. Sample Preparation Workflow:
A visual representation of the sample preparation workflow is provided below.
Application Note: Cysteine Alkylation Using Bromoacetic Acid-d3 for Quantitative Proteomics
Introduction
Cysteine alkylation is a critical step in proteomics workflows, aimed at preventing the re-formation of disulfide bonds after protein reduction. This process ensures that proteins remain in a linearized state, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry. The use of isotopically labeled alkylating agents, such as Bromoacetic acid-d3, allows for the introduction of a stable isotope tag at cysteine residues. This labeling strategy is particularly valuable in quantitative proteomics for differentiating and comparing protein samples. This application note provides a detailed protocol for the alkylation of cysteine residues in proteins using this compound.
Principle of the Method
The protocol involves two primary steps: the reduction of disulfide bonds within the protein, followed by the alkylation of the resulting free sulfhydryl groups. Dithiothreitol (DTT) is commonly used to reduce the disulfide bonds of cysteine residues to free thiols. Subsequently, this compound is added to irreversibly alkylate these thiol groups through a nucleophilic substitution reaction. The deuterium atoms on the acetyl group of this compound introduce a specific mass shift, which can be readily detected by mass spectrometry, facilitating the relative quantification of cysteine-containing peptides.
Quantitative Data Summary
The use of this compound results in a specific mass modification of cysteine residues. This table summarizes the key quantitative data associated with this labeling approach.
| Parameter | Value | Notes |
| Alkylating Reagent | This compound (BrCD2COOH) | Deuterated analog of Bromoacetic acid. |
| Target Residue | Cysteine (-SH) | Reacts with the sulfhydryl group. |
| Monoisotopic Mass of this compound | 141.96 g/mol | C2HD2BrO2 |
| Mass Addition to Cysteine Residue | +60.0368 Da | Corresponds to the addition of a -CD2COOH group and loss of H from the thiol. |
| Control Reagent (Light Version) | Bromoacetic acid (BrCH2COOH) | For comparative quantitative studies. |
| Mass Addition from Light Reagent | +58.0215 Da | Corresponds to the addition of a -CH2COOH group. |
| Mass Difference per Labeled Cysteine | +2.0153 Da | The mass difference between the heavy and light labeled peptides. |
Experimental Protocol
This protocol outlines the steps for in-solution reduction and alkylation of protein samples using this compound.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)
-
This compound
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Quenching reagent (e.g., DTT or L-cysteine)
-
HPLC-grade water
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a denaturing buffer, such as 8 M urea in 100 mM Tris-HCl, pH 8.5, to a final concentration of 1-10 mg/mL.
-
-
Reduction of Disulfide Bonds:
-
Add DTT stock solution to the protein solution to a final concentration of 10 mM.
-
Incubate the mixture at 56°C for 30 minutes to reduce all disulfide bonds.[1]
-
Allow the sample to cool to room temperature.
-
-
Alkylation with this compound:
-
Prepare a fresh stock solution of this compound in a suitable buffer (e.g., 100 mM Ammonium Bicarbonate). The concentration should be determined based on the protein concentration, typically aiming for a 2-5 fold molar excess over the total cysteine content. A common starting concentration for the alkylating agent is 20-55 mM.[1]
-
Add the this compound solution to the reduced protein sample to a final concentration of approximately 25 mM.
-
Incubate the reaction mixture in the dark at room temperature for 30-60 minutes. Alkylation is typically carried out for 10-30 minutes at room temperature in the dark.[2] An increase in temperature can lead to more by-products.[2]
-
-
Quenching the Reaction:
-
To stop the alkylation reaction, add a quenching reagent. This can be done by adding DTT to a final concentration of 20 mM or L-cysteine to a final concentration of 50 mM.
-
Incubate for an additional 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Mass Spectrometry:
-
The alkylated protein sample is now ready for downstream processing, such as buffer exchange, enzymatic digestion (e.g., with trypsin), and subsequent analysis by LC-MS/MS.
-
Experimental Workflow Diagram
Caption: Workflow for cysteine alkylation using this compound.
Safety Precautions
This compound is a halogenated carboxylic acid and should be handled with care. It is corrosive and a lachrymator. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Application Note: Utilizing Bromoacetic Acid-d3 for Optimal Protein Modification in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of bromoacetic acid-d3 as a protein modifying agent, with a focus on achieving optimal alkylation for applications in quantitative proteomics. While specific data for this compound is limited, the protocols and principles outlined herein are based on the extensive knowledge of its non-deuterated analog, bromoacetic acid, and the closely related iodoacetamide. These reagents are widely used for the irreversible alkylation of cysteine residues in proteins.[1][2][3] The incorporation of deuterium in this compound allows for its use as a stable isotope labeling reagent in mass spectrometry-based quantitative proteomics.
Principle of Action
Bromoacetic acid, like other haloacetates, is an alkylating agent that reacts with nucleophilic functional groups on amino acid side chains.[1] The primary target for alkylation under typical proteomics workflows is the sulfhydryl group of cysteine residues.[1] This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond, effectively capping the cysteine and preventing the reformation of disulfide bonds.[1] In the context of quantitative proteomics, proteins from different samples can be labeled with the deuterated (heavy) and non-deuterated (light) forms of bromoacetic acid. The mass difference introduced by the deuterium atoms allows for the relative quantification of proteins or peptides by mass spectrometry.
Potential Side Reactions
It is important to be aware of potential side reactions when using alkylating agents like bromoacetic acid. Besides the desired reaction with cysteine, over-alkylation can occur on other amino acid residues, particularly at higher concentrations, temperatures, or pH. The reactivity of amino acid residues towards alkylation generally follows the order: Cysteine > N-terminal amino acid > Aspartic acid > Glutamic acid > Histidine > Asparagine > Lysine > Tyrosine.[4] Careful optimization of reaction conditions is therefore crucial to maximize the specificity for cysteine modification and obtain accurate quantitative data.
Optimizing Reaction Conditions
The efficiency and specificity of protein alkylation are influenced by several factors, including the concentration of the alkylating agent, temperature, reaction time, and pH. The following tables summarize typical reaction conditions for the commonly used alkylating agents, iodoacetamide and iodoacetic acid, which can be used as a starting point for optimizing protocols with this compound.
Summary of In-Solution Alkylation Conditions
| Parameter | Recommended Range | Notes |
| Alkylating Agent Concentration | 10 - 55 mM | Higher concentrations can lead to increased side reactions.[2][5] Optimization is recommended for each specific protein or sample type. |
| Protein Concentration | 1 - 20 mg/mL | Higher protein concentrations generally improve reaction kinetics.[6] |
| Reaction Temperature | Room Temperature (20-25°C) | Elevated temperatures can increase the rate of side reactions.[3] |
| Reaction Time | 15 - 30 minutes | Longer incubation times may not significantly increase cysteine alkylation but can promote off-target modifications. |
| pH | 7.0 - 8.5 | Alkylation of cysteine thiols is more efficient at slightly alkaline pH where the sulfhydryl group is deprotonated.[6][7] |
| Reducing Agent (e.g., DTT, TCEP) | 5 - 10 mM | Used prior to alkylation to reduce disulfide bonds and make cysteine residues accessible. |
Comparison of Common Alkylating Agents
| Alkylating Agent | Typical Concentration | Advantages | Disadvantages |
| Iodoacetamide (IAA) | 14 - 55 mM[3][5][8] | Well-established, high reactivity with cysteines. | Can cause side reactions with other amino acids.[4] |
| Iodoacetic Acid (IAC) | 20 mM[2] | Similar reactivity to IAA. | The negative charge can sometimes hinder reaction at specific sites.[7] |
| N-ethylmaleimide (NEM) | 5 mM[9] | Highly specific for cysteines at neutral pH. | Can be less efficient than haloacetates. |
| Chloroacetamide (CAA) | 20 mM[2] | Generally shows fewer side reactions compared to iodo-compounds. | |
| Acrylamide (AA) | 20 mM[2] | Can result in higher numbers of identified peptides in some proteomics workflows. |
Experimental Protocols
The following is a detailed protocol for the in-solution alkylation of proteins using bromoacetic acid. This protocol is adapted from established methods for iodoacetamide and should be optimized for your specific application.[2][5][8]
Protocol: In-Solution Protein Alkylation with Bromoacetic Acid
Materials:
-
Protein sample
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent Stock: 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in LC-MS grade water (prepare fresh)
-
Alkylation Reagent Stock: 250 mM Bromoacetic Acid in LC-MS grade water (prepare fresh and protect from light)
-
Quenching Reagent: 100 mM DTT in LC-MS grade water
-
Ammonium Bicarbonate (for digestion)
-
Trypsin (or other protease)
-
Formic Acid
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet or solution in an appropriate volume of Denaturation Buffer to a final protein concentration of 1-10 mg/mL.
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction of Disulfide Bonds:
-
Add the Reducing Agent Stock to the protein solution to a final concentration of 10 mM.
-
Incubate at 37°C for 30-60 minutes.
-
-
Alkylation of Cysteine Residues:
-
Cool the sample to room temperature.
-
Add the Alkylation Reagent Stock to a final concentration of 20-55 mM.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Quenching of Alkylation Reaction:
-
Add Quenching Reagent to a final concentration of 10 mM to consume any unreacted bromoacetic acid.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Mass Spectrometry:
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Proceed with enzymatic digestion (e.g., with trypsin).
-
After digestion, acidify the sample with formic acid to a final concentration of 0.1-1% to stop the digestion and prepare the sample for LC-MS analysis.
-
Visualizations
The following diagrams illustrate the chemical reaction of cysteine alkylation and the experimental workflow.
Caption: Chemical reaction of a cysteine residue with bromoacetic acid.
Caption: Workflow for in-solution protein alkylation and analysis.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Influence of overalkylation in enzymatic digestion on the qualitative and quantitative analysis of proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 9. Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of Thiols with Bromoacetic acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of thiol groups is a critical step in various analytical workflows, particularly in proteomics and metabolomics, for the accurate quantification and identification of thiol-containing molecules such as cysteine residues in proteins and low-molecular-weight thiols like glutathione. Bromoacetic acid-d3 (d3-BrAcOH) is a deuterated alkylating agent that reacts specifically with the sulfhydryl group of thiols to form a stable thioether bond, a reaction known as S-carboxymethylation.[1][2] The incorporation of a stable isotope label (deuterium) allows for accurate relative and absolute quantification of thiols using mass spectrometry (MS)-based techniques. This stable isotope labeling approach minimizes experimental variability and enhances the precision of quantitative analyses.[3][4]
These application notes provide detailed protocols for the derivatization of thiols in protein and small molecule samples using this compound for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Principle of the Method
The derivatization of thiols with this compound is a bimolecular nucleophilic substitution (S_N_2) reaction. The nucleophilic thiolate anion (-S⁻) attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable S-carboxymethyl-d2-cysteine derivative. The reaction is typically preceded by a reduction step to ensure all cysteine residues are in their free thiol form. For quantitative analysis, a "light" version of the reagent (Bromoacetic acid, BrAcOH) can be used to label a control sample, while the "heavy" deuterated version (this compound) is used for the experimental sample. The samples are then mixed and analyzed by LC-MS. The mass difference of 3 Da between the light and heavy labeled peptides or small molecules allows for their distinct detection and ratiometric quantification.
Quantitative Data Summary
The use of stable isotope labeling with reagents like this compound allows for highly sensitive and accurate quantification of thiols. While specific performance data for this compound can vary depending on the analyte and the LC-MS instrumentation, the following table provides representative quantitative parameters achievable with similar stable isotope labeling methods for thiol analysis.[5][6]
| Parameter | Typical Value Range | Notes |
| Limit of Detection (LOD) | 0.5 - 10 nmol/L | Dependent on the specific thiol and matrix complexity. |
| Lower Limit of Quantification (LLOQ) | 1 - 20 nmol/L | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Linear Dynamic Range | 3 - 4 orders of magnitude | The concentration range over which the method is accurate and precise. |
| Intra-day Precision (%RSD) | < 5% | Repeatability of the measurement on the same day. |
| Inter-day Precision (%RSD) | < 10% | Reproducibility of the measurement on different days. |
| Recovery | 90 - 110% | The efficiency of the entire analytical procedure, from sample preparation to detection. |
Experimental Protocols
Protocol 1: Derivatization of Protein Thiols for Proteomic Analysis
This protocol is designed for the S-carboxymethylation of cysteine residues in proteins prior to enzymatic digestion and LC-MS/MS analysis.[7][8]
Materials:
-
Protein sample (e.g., cell lysate, purified protein)
-
Denaturation Buffer: 6 M Guanidine HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 1 M Dithiothreitol (DTT) stock solution
-
Alkylating Reagent: 1 M this compound (d3-BrAcOH) in 1 M NaOH (prepare fresh)
-
Quenching Reagent: 1 M DTT stock solution
-
Ammonium Bicarbonate (50 mM, pH 8.0) for buffer exchange
-
Trypsin (sequencing grade)
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-5 mg/mL.
-
Incubate at 37 °C for 30 minutes to ensure complete denaturation.
-
-
Reduction of Disulfide Bonds:
-
Add the 1 M DTT stock solution to the denatured protein sample to a final concentration of 10 mM.
-
Incubate at 56 °C for 60 minutes to reduce all disulfide bonds.
-
Cool the sample to room temperature.
-
-
Alkylation of Free Thiols:
-
Quenching the Reaction:
-
Add the 1 M DTT stock solution to a final concentration of 20 mM to quench the excess this compound.
-
Incubate at room temperature for 15 minutes.
-
-
Buffer Exchange and Protein Digestion:
-
Remove the denaturation and alkylation reagents by buffer exchange into 50 mM ammonium bicarbonate (pH 8.0) using a suitable method (e.g., dialysis, spin columns, or precipitation/resuspension).
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37 °C.
-
-
Sample Preparation for LC-MS:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
The sample is now ready for LC-MS analysis.
-
Protocol 2: Derivatization of Low-Molecular-Weight Thiols (e.g., Glutathione)
This protocol is suitable for the analysis of small molecule thiols in biological fluids or cell extracts.[10][11][12][13]
Materials:
-
Sample (e.g., plasma, cell extract)
-
Internal Standard (optional, e.g., a non-endogenous thiol)
-
Extraction Solvent: 80% Methanol containing 0.1% formic acid
-
Derivatizing Reagent: 100 mM this compound in water, pH adjusted to 9.0 with ammonium hydroxide
-
Quenching Reagent: 100 mM L-cysteine solution
Procedure:
-
Sample Extraction:
-
To 100 µL of sample, add 400 µL of ice-cold Extraction Solvent.
-
If using an internal standard, add it at this step.
-
Vortex for 1 minute and incubate at -20 °C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant.
-
-
Derivatization:
-
To 100 µL of the supernatant, add 20 µL of the 100 mM this compound solution.
-
Vortex and incubate at room temperature for 30 minutes in the dark.
-
-
Quenching the Reaction:
-
Add 10 µL of the 100 mM L-cysteine solution to quench the excess this compound.
-
Vortex and let it stand for 10 minutes at room temperature.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the sample at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for the derivatization of protein thiols.
Caption: Redox signaling pathway involving cysteine modifications.
References
- 1. ionsource.com [ionsource.com]
- 2. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 3. Profiling thiol redox proteome using isotope tagging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ckisotopes.com [ckisotopes.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ionsource.com [ionsource.com]
- 9. ionsource.com [ionsource.com]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of GSH and GSSG after derivatization with N-ethylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of GSH and GSSG after derivatization with N-ethylmaleimide | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Complete Alkylation using Bromoacetic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of bromoacetic acid-d3 as a cysteine alkylating agent in proteomics and other biochemical applications. The following sections offer experimental protocols, data presentation guidelines, and methods to ensure the complete alkylation of cysteine residues.
Introduction to Cysteine Alkylation with this compound
Alkylation of cysteine residues is a critical step in many proteomics workflows, primarily to prevent the re-formation of disulfide bonds after reduction. This ensures that proteins remain in a linearized state, which is essential for accurate analysis by mass spectrometry. This compound is an isotopic labeling reagent used for the carboxymethylation of free sulfhydryl groups on cysteine residues. The deuterium labeling provides a distinct mass signature, facilitating the identification and quantification of cysteine-containing peptides in mass spectrometry-based experiments.
Complete alkylation is crucial for reproducible and accurate quantitative proteomics. Incomplete alkylation can lead to the misidentification of peptides and proteins, and can interfere with downstream analysis by causing ambiguity in peptide signals. The reaction time is a critical parameter that must be optimized to achieve complete alkylation while minimizing potential side reactions.
Factors Influencing Alkylation Reaction Time
The time required for complete alkylation of cysteine residues with this compound is not a single fixed value but is influenced by several factors:
-
Concentration of the Alkylating Reagent: Higher concentrations of this compound will generally lead to faster reaction rates. However, excessively high concentrations can increase the risk of off-target modifications of other amino acid residues such as lysine, histidine, and methionine.
-
Temperature: The reaction rate increases with temperature. Most alkylation reactions are performed at room temperature or 37°C.[1]
-
pH of the Reaction Buffer: The alkylation of cysteine residues is pH-dependent. The thiol group of cysteine must be in its deprotonated, nucleophilic thiolate form (S-) to react with the haloacetamide. Therefore, the reaction is typically carried out at a pH above 8.
-
Protein/Peptide Concentration and Complexity: The concentration and the specific protein or peptide sequence can influence the accessibility of cysteine residues to the alkylating agent, thereby affecting the reaction time.
-
Presence of Denaturants: Denaturing agents such as urea or guanidinium chloride are often included in the buffer to unfold the protein and expose buried cysteine residues, which is essential for complete alkylation.
Data Presentation: Mass Shifts for Monitoring Alkylation
The completion of the alkylation reaction is monitored by mass spectrometry. The covalent modification of a cysteine residue by this compound results in a specific mass increase.
| Reagent | Chemical Formula | Monoisotopic Mass (Da) | Modification | Mass Shift (Da) |
| Bromoacetic acid | C₂H₃BrO₂ | 137.9371 | Carboxymethylation | +58.0055 |
| This compound | C₂D₃BrO₂ | 140.9558 | Carboxymethylation-d3 | +61.0242 |
Note: The mass shift is calculated based on the addition of the carboxymethyl-d3 group and the removal of a hydrogen atom from the cysteine thiol group.
Experimental Protocols
This section provides a general protocol for the in-solution alkylation of proteins using this compound. It is crucial to note that the optimal reaction time should be determined empirically for each specific experimental setup.
Protocol 1: In-Solution Alkylation of Proteins for Proteomics
1. Materials:
-
Protein sample
-
Denaturation/Reduction Buffer: 8 M Urea or 6 M Guanidinium HCl in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation Reagent: this compound (prepare fresh)
-
Quenching Reagent: DTT or L-cysteine
-
Mass spectrometer
2. Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in the Denaturation/Reduction Buffer to a final concentration of 1-10 mg/mL.
-
Incubate for 1 hour at 37°C to ensure complete denaturation.
-
-
Reduction of Disulfide Bonds:
-
Add the reducing agent (DTT to a final concentration of 10 mM or TCEP to 5 mM).
-
Incubate for 1 hour at 37°C.
-
-
Alkylation of Cysteine Residues:
-
Add this compound to a final concentration of 20-50 mM. A 2 to 5-fold molar excess of alkylating agent over the reducing agent is a common starting point.
-
Incubate in the dark at room temperature (20-25°C) or 37°C. The incubation time should be optimized (e.g., test 30, 60, and 90 minutes) to ensure complete alkylation.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., DTT to a final concentration of 20 mM or L-cysteine to 50 mM) to consume any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with buffer exchange or protein precipitation to remove urea/guanidinium HCl and excess reagents.
-
Digest the alkylated protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
6. Verification of Complete Alkylation:
-
Analyze the mass spectrometry data to confirm the absence of peptides containing unmodified cysteine residues.
-
Search for and confirm the presence of peptides with the expected +61.0242 Da mass shift on cysteine residues.
-
If unmodified cysteines are detected, the alkylation reaction time or reagent concentration should be increased in subsequent experiments.
Protocol 2: Monitoring Alkylation Completeness using a Time-Course Experiment
To determine the optimal reaction time for complete alkylation, a time-course experiment is recommended.
-
Follow the steps 1 and 2 of Protocol 1.
-
Initiate the alkylation reaction as described in step 3 of Protocol 1.
-
At different time points (e.g., 15, 30, 45, 60, 90, and 120 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction in each aliquot by adding the quenching reagent.
-
Prepare each time-point sample for mass spectrometry analysis.
-
Analyze the data for each time point to determine the percentage of alkylated cysteine-containing peptides versus unmodified peptides.
-
The optimal reaction time is the point at which no further increase in the extent of alkylation is observed, and no unmodified cysteine peptides are detected.
Visualizations
The following diagrams illustrate the key processes involved in cysteine alkylation and the workflow for ensuring its completion.
References
Application Notes and Protocols for Quenching Excess Bromoacetic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for effectively and safely quenching excess bromoacetic acid-d3 in a reaction mixture. This compound, a deuterated analog of the highly reactive alkylating agent bromoacetic acid, requires careful handling and thorough deactivation post-reaction to ensure the safety of personnel and the integrity of the desired product. The following protocols outline methods using common laboratory reagents for the neutralization of this hazardous compound.
Introduction
Bromoacetic acid and its isotopologues are powerful electrophiles and alkylating agents frequently employed in organic synthesis, particularly in the modification of cysteine residues in peptides and proteins, and in the synthesis of various pharmaceutical intermediates.[1] Due to its toxicity and high reactivity, any unreacted this compound must be quenched before workup and disposal.[2] The protocols described herein detail quenching procedures using nucleophilic reagents, including a mild inorganic salt and an organic amine, as well as a hydrolysis-based method.
Data Presentation: Comparison of Quenching Methods
The selection of a quenching agent depends on several factors, including the stability of the desired product to the quenching conditions, the solvent system, and the scale of the reaction. The following table summarizes the key quantitative parameters for the recommended quenching protocols.
| Quenching Agent | Stoichiometry (vs. excess this compound) | Typical Reaction Time | Temperature (°C) | Notes |
| Sodium Metabisulfite | 1.5 - 2.0 equivalents | 15 - 30 minutes | 0 - 25 | Effective for neutralizing the bromine electrophile. The reaction is typically rapid.[3] |
| Aqueous Sodium Hydroxide | 2.0 - 3.0 equivalents | 1 - 2 hours | 25 - 50 | Quenching occurs via hydrolysis to the less toxic glycolic acid-d3.[2] |
| Primary/Secondary Amine (e.g., Diethylamine) | 2.0 - 5.0 equivalents | 30 - 60 minutes | 0 - 25 | Forms a water-soluble amide adduct that can be easily removed during aqueous workup.[4] |
Experimental Protocols
Important Safety Precautions: this compound is corrosive, toxic, and a strong alkylating agent.[5] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Quenching with Sodium Metabisulfite
This protocol is suitable for reactions where the desired product is stable to mild reducing conditions. Sodium metabisulfite effectively quenches the electrophilic bromine.[3]
Materials:
-
Reaction mixture containing excess this compound
-
Saturated aqueous solution of sodium metabisulfite (Na₂S₂O₅)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium metabisulfite (1.5 - 2.0 equivalents relative to the initial excess of this compound) to the stirring reaction mixture. An exothermic reaction may be observed.[3]
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 15 minutes.
-
Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Quenching by Alkaline Hydrolysis
This method converts this compound to the significantly less toxic glycolic acid-d3 via hydrolysis.[2] This protocol is suitable for products that are stable to basic conditions.
Materials:
-
Reaction mixture containing excess this compound
-
1 M Aqueous sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution for neutralization
-
Organic solvent for extraction
-
Brine
Procedure:
-
Cool the reaction mixture to 0 °C.
-
Slowly add 1 M aqueous NaOH solution (2.0 - 3.0 equivalents relative to the initial excess of this compound).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS if necessary.
-
Cool the mixture to 0 °C and neutralize the excess base by the dropwise addition of 1 M HCl until the pH is neutral.
-
Transfer the mixture to a separatory funnel and extract the desired product with an organic solvent.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Protocol 3: Quenching with a Secondary Amine
This protocol utilizes a nucleophilic amine to form a water-soluble amide adduct, which can be easily removed during an aqueous workup. Diethylamine is a common choice, but other primary or secondary amines can also be used.[4]
Materials:
-
Reaction mixture containing excess this compound
-
Diethylamine (or other suitable amine)
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl)
-
Organic solvent for extraction
-
Brine
Procedure:
-
Cool the reaction mixture to 0 °C.
-
Slowly add diethylamine (2.0 - 5.0 equivalents relative to the initial excess of this compound).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Dilute the reaction mixture with the chosen organic solvent and transfer to a separatory funnel.
-
Wash the organic layer with dilute aqueous HCl to remove the excess amine and the amine adduct of this compound.[4]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Visualizations
The following diagrams illustrate the logical workflow for the quenching process and the chemical transformation involved.
References
Application Note: High-Sensitivity Analysis of Haloacetic Acids in Water Samples Using Bromoacetic Acid-d3 as an Internal Standard
Application Notes and Protocols for Bromoacetic Acid-d3 in Mass Spectrometry-Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of mass spectrometry-based proteomics, precise and accurate quantification of proteins is paramount for understanding complex biological systems and for the development of novel therapeutics. Stable isotope labeling is a powerful technique that enables the relative or absolute quantification of proteins and their post-translational modifications. Bromoacetic acid-d3 (d3-BAA) is a deuterated alkylating agent that serves as a valuable tool for quantitative proteomics. By incorporating a stable isotope label onto cysteine residues, d3-BAA allows for the differential labeling of protein samples, which can then be distinguished and quantified by mass spectrometry.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in quantitative proteomics workflows.
Principle of Cysteine Alkylation with this compound
This compound is a haloacetic acid containing three deuterium atoms. It irreversibly alkylates the thiol group of cysteine residues through a nucleophilic substitution reaction. This modification, known as carboxymethylation, serves two primary purposes in proteomics:
-
Prevention of Disulfide Bond Formation: By capping the reactive thiol groups of cysteines, alkylation prevents the formation or reformation of disulfide bonds, which can interfere with protein digestion and analysis.
-
Introduction of a Stable Isotope Label: The deuterium atoms in d3-BAA introduce a known mass shift in the labeled peptides compared to those labeled with a light (non-deuterated) counterpart. This mass difference allows for the direct comparison and quantification of protein abundance between different samples in a single mass spectrometry run.
The reaction of this compound with a cysteine residue results in a specific mass shift, which is crucial for data analysis. The monoisotopic mass of the carboxymethyl-d2 moiety (as one deuterium is on the carboxylic acid and is exchanged in solution) added to the cysteine residue is 60.0349 Da . This is calculated based on the molecular weight of this compound (141.97 g/mol ) and the reaction mechanism.[1][2][3]
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in a typical quantitative proteomics experiment.
Materials
-
This compound (d3-BAA)
-
Bromoacetic acid (light, non-deuterated)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Urea or other denaturing agent
-
Ammonium bicarbonate buffer (or other suitable buffer)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Protocol 1: In-Solution Alkylation and Digestion for Quantitative Proteomics
This protocol describes the differential labeling of two protein samples (e.g., control vs. treated) using light and heavy versions of bromoacetic acid.
-
Protein Extraction and Denaturation:
-
Extract proteins from your control and treated samples using a suitable lysis buffer containing a strong denaturant like 8 M urea to ensure all cysteine residues are accessible.
-
Quantify the protein concentration of each sample accurately.
-
-
Reduction of Disulfide Bonds:
-
To an equal amount of protein from each sample (e.g., 100 µg), add a reducing agent. For example, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Allow the samples to cool to room temperature.
-
-
Differential Alkylation:
-
For the "light" sample: Add non-deuterated Bromoacetic acid to a final concentration of 20 mM.
-
For the "heavy" sample: Add this compound to a final concentration of 20 mM.
-
Incubate both samples in the dark at room temperature for 30 minutes.
-
-
Quenching the Reaction:
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM to react with any excess alkylating agent.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Digestion:
-
Dilute the samples with ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0) to reduce the urea concentration to less than 1 M. This is crucial for optimal trypsin activity.
-
-
Enzymatic Digestion:
-
Add trypsin to each sample at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Pooling and Desalting:
-
Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Acidify the mixed sample with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 SPE cartridge.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be configured to detect and fragment both the light and heavy labeled peptide pairs.
-
Data Presentation and Analysis
Quantitative data obtained from mass spectrometry analysis using this compound should be presented in a clear and structured format. The primary output is the ratio of the abundance of the heavy-labeled peptide to the light-labeled peptide, which reflects the relative abundance of the protein in the two samples.
While specific quantitative data for this compound is not widely available in the literature, the following table serves as a template for how such data should be presented.
| Protein ID | Gene Name | Peptide Sequence | Light Intensity | Heavy Intensity | Ratio (Heavy/Light) | p-value |
| P12345 | GENE1 | A(Carboxymethyl-d2)CDEFGHR | 1.2 E+07 | 2.4 E+07 | 2.0 | 0.001 |
| Q67890 | GENE2 | IJKLMN(Carboxymethyl-d2)C PQR | 5.6 E+06 | 5.5 E+06 | 0.98 | 0.95 |
| R11121 | GENE3 | STUV(Carboxymethyl-d2)CWXYZK | 9.8 E+05 | 2.9 E+06 | 3.0 | < 0.001 |
| ... | ... | ... | ... | ... | ... | ... |
Table 1: Template for Quantitative Proteomics Data using this compound. The table should include protein and gene identifiers, the identified peptide sequence with the modified cysteine, the measured intensities for the light and heavy labeled peptides, the calculated ratio, and a statistical measure of significance.
Visualizations
Experimental Workflow
The overall experimental workflow for a quantitative proteomics experiment using this compound can be visualized as follows:
Signaling Pathway Example: mTOR Signaling
Quantitative proteomics is frequently used to study changes in signaling pathways in response to various stimuli. While no specific signaling pathway has been published using this compound, the mTOR signaling pathway is a well-studied pathway that is often investigated using quantitative proteomics. The following diagram illustrates key components of the mTOR pathway.
Conclusion
This compound is a valuable reagent for quantitative mass spectrometry-based proteomics. Its ability to introduce a stable isotope label at cysteine residues allows for accurate and robust relative quantification of proteins between different biological samples. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate d3-BAA into their proteomics workflows to gain deeper insights into cellular processes and disease mechanisms. While published datasets specifically using this compound are limited, the principles and methodologies are well-established within the field of quantitative proteomics.
References
Troubleshooting & Optimization
Technical Support Center: Cysteine Alkylation with Bromoacetic Acid-d3
Welcome to the technical support center for cysteine alkylation using Bromoacetic acid-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cysteine alkylation with bromoacetic acid?
Cysteine alkylation with bromoacetic acid is a bimolecular nucleophilic substitution (S_N2) reaction. The thiol group (-SH) of the cysteine residue, a potent nucleophile, attacks the electrophilic carbon atom attached to the bromine in bromoacetic acid. This forms a stable thioether bond, effectively capping the cysteine residue.[1][2]
Q2: Why is cysteine alkylation a critical step in proteomics?
Cysteine alkylation is essential in mass spectrometry-based proteomics for several reasons[3]:
-
Preventing Disulfide Bonds: It blocks the thiol groups of cysteine residues, preventing the re-formation of disulfide bonds after reduction. This ensures proteins remain in their reduced state, which is crucial for accurate enzymatic digestion and analysis.[3]
-
Improving Peptide Identification: Consistent modification of cysteine residues simplifies mass spectra, aiding in the accurate identification and quantification of cysteine-containing peptides.[3]
Q3: What are the optimal pH and temperature conditions for alkylation?
The efficiency of the alkylation reaction is highly dependent on pH and temperature.
-
pH: Cysteine residues are more reactive at higher pH values (typically pH 7.5-8.5) because the thiol group is deprotonated, making it a stronger nucleophile. Precise pH control is essential for efficient alkylation.[3]
-
Temperature: Reactions are often performed at room temperature or slightly elevated temperatures (e.g., 37°C) to increase the reaction rate.[3] However, higher temperatures can also increase the likelihood of side reactions.[4]
Q4: How should this compound be stored and handled?
Bromoacetic acid is a toxic and corrosive crystalline solid.[5][6] It should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[7] It is stable under recommended storage conditions, which typically involve keeping it in a cool, dry, and well-ventilated place in a tightly closed container.[5][7] It is also light-sensitive, so it should be stored in the dark.[4]
Troubleshooting Guide
Problem 1: Incomplete Alkylation of Cysteine Residues
Incomplete alkylation is a common issue that leads to variability in mass spectrometry data. If you observe a mix of alkylated and non-alkylated cysteine-containing peptides, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 7.5-8.5. The cysteine thiol group is more nucleophilic when deprotonated.[3] |
| Insufficient Reagent Concentration | Increase the concentration of this compound. A molar excess of the alkylating agent relative to the total cysteine concentration is typically required. |
| Short Reaction Time | Extend the incubation time. Alkylation reactions are typically run for 30-60 minutes.[4] Ensure sufficient time for the reaction to proceed to completion. |
| Incomplete Reduction | Ensure complete reduction of disulfide bonds prior to alkylation. Increase the concentration of the reducing agent (e.g., DTT or TCEP) or the incubation time. Residual reducing agent must be removed or quenched as it can react with the bromoacetic acid.[8][9] |
| Steric Hindrance | Some cysteine residues may be sterically hindered and less accessible to the alkylating agent.[10][11] Ensure adequate protein denaturation to expose these residues. Using a cocktail of different haloacetamides can sometimes improve efficiency at sterically hindered sites.[10][11] |
| Reagent Degradation | Bromoacetic acid solutions should be prepared fresh before use. The reagent can degrade over time, especially when exposed to light.[4] |
Problem 2: Observation of Unspecific Side Reactions
Bromoacetic acid can react with other nucleophilic amino acid residues, leading to off-target modifications.
| Potential Cause | Recommended Solution |
| High Reagent Concentration | While a molar excess is needed, an excessively high concentration of bromoacetic acid can lead to increased side reactions with residues like methionine, lysine, histidine, and the peptide N-terminus.[12][13] Optimize the concentration to maximize cysteine alkylation while minimizing off-target effects. |
| High Temperature or pH | Extreme pH or high temperatures can increase the rate of side reactions.[4] Perform the alkylation at room temperature and maintain the pH within the recommended range. |
| Prolonged Reaction Time | While sufficient time is needed for complete cysteine alkylation, excessively long incubation times can promote side reactions. Optimize the reaction time accordingly. |
| Presence of Light | Perform the alkylation step in the dark, as haloacetyl reagents can be light-sensitive, which may contribute to side reactions.[4] |
Experimental Protocols
Standard In-Solution Alkylation Protocol
This protocol provides a general workflow for the reduction and alkylation of proteins in solution prior to enzymatic digestion.
-
Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH ~8.0).
-
Reduction: Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.
-
Alkylation: Add freshly prepared this compound to a final concentration of 20-30 mM (a 2-3 fold molar excess over the reducing agent). Incubate for 30-45 minutes at room temperature in the dark.[4]
-
Quenching: Quench the reaction by adding a small amount of DTT or another thiol-containing reagent to consume the excess bromoacetic acid.
-
Sample Cleanup: Proceed with buffer exchange or dialysis to remove urea/guanidine, reducing agents, and alkylating agents before enzymatic digestion.
Visualizations
Cysteine Alkylation Reaction Mechanism
Caption: S_N2 reaction mechanism for cysteine alkylation.
Troubleshooting Workflow for Incomplete Alkylation
Caption: A logical workflow to diagnose incomplete alkylation.
General Proteomics Sample Preparation Workflow
Caption: Key steps in a typical bottom-up proteomics workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Write the mechanism for the reaction of a cysteine side chain wit... | Study Prep in Pearson+ [pearson.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bromoacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bromoacetic Acid-d3 Reactions: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of using Bromoacetic acid-d3 in experiments involving amino acids. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to mitigate common challenges, particularly the occurrence of side reactions.
This compound is a valuable reagent for the specific labeling and modification of proteins and peptides. However, its electrophilic nature can lead to unintended reactions with several amino acid residues beyond the intended target. Understanding and controlling these side reactions is critical for obtaining clean, reproducible, and interpretable experimental results. This guide focuses on the primary target of alkylation, the sulfhydryl group of cysteine, and the common off-target reactions with the side chains of histidine, methionine, and lysine.
Frequently Asked Questions (FAQs)
Q1: What are the primary amino acid residues that can react with this compound?
A1: this compound is an alkylating agent that primarily reacts with nucleophilic amino acid side chains. The most reactive is the thiol group of cysteine . However, side reactions can occur with the imidazole ring of histidine , the thioether of methionine , and the primary amine of lysine .
Q2: How does pH affect the reactivity and selectivity of this compound?
A2: pH is a critical factor in controlling both the rate and selectivity of the alkylation reaction. The reactivity of each nucleophilic amino acid is highly dependent on the protonation state of its side chain.
-
Cysteine: The thiol group of cysteine has a pKa of approximately 8.3-8.6. The deprotonated thiolate form (S⁻) is a much stronger nucleophile than the protonated thiol (SH). Therefore, the reaction rate with cysteine increases significantly as the pH approaches and exceeds its pKa. For selective labeling of cysteine, a pH range of 7.0-8.5 is often employed.
-
Histidine: The imidazole side chain of histidine has a pKa of approximately 6.0. The unprotonated imidazole is nucleophilic. At pH values above 6.0, the reactivity of histidine increases, making it a more likely target for side reactions.
-
Lysine: The ε-amino group of lysine has a high pKa of around 10.5. It is predominantly protonated and thus not nucleophilic at neutral or slightly alkaline pH. Significant reaction with lysine typically only occurs at a higher pH (>9).
-
Methionine: The sulfur atom in the thioether side chain of methionine is a relatively weak nucleophile. Its reactivity is less dependent on pH compared to the other residues but can still be a source of side products, particularly at lower pH or with prolonged reaction times.
Q3: Will using this compound instead of the non-deuterated form affect the reaction kinetics?
A3: The use of this compound, where the two hydrogens on the α-carbon are replaced with deuterium, is not expected to have a significant kinetic isotope effect on the nucleophilic substitution reaction with amino acid side chains. The C-D bonds are not broken during the rate-determining step of the reaction. Therefore, the reactivity and side reaction profile of this compound can be considered comparable to that of its non-deuterated counterpart for the purposes of experimental design.
Troubleshooting Guide
This section addresses common issues encountered during protein and peptide modification with this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling of Cysteine | 1. Incorrect pH: The pH of the reaction buffer is too low, leading to protonation of the cysteine thiol group and reduced nucleophilicity. 2. Presence of Reducing Agents: Reagents like DTT or β-mercaptoethanol in the buffer will react with the bromoacetic acid. 3. Protein Tertiary Structure: The target cysteine residue may be buried within the protein structure and inaccessible to the reagent. | 1. Optimize pH: Increase the pH of the reaction buffer to a range of 7.5-8.5. Perform a pH titration to find the optimal condition for your specific protein. 2. Remove Reducing Agents: Ensure all reducing agents are removed from the protein sample before adding bromoacetic acid. This can be achieved by dialysis, buffer exchange, or size-exclusion chromatography. 3. Use Denaturants: If the cysteine is inaccessible, consider performing the reaction under denaturing conditions (e.g., with urea or guanidinium chloride) to unfold the protein and expose the residue. |
| Non-specific Labeling (Modification of His, Met, Lys) | 1. pH is too high: A high pH will deprotonate the side chains of histidine and lysine, increasing their nucleophilicity and promoting side reactions. 2. Excess Reagent: Using a large molar excess of bromoacetic acid increases the likelihood of reactions with less nucleophilic sites. 3. Prolonged Reaction Time: Longer incubation times can lead to the accumulation of side products. | 1. Lower the pH: If histidine modification is a problem, try performing the reaction at a pH closer to 7.0. This will favor the protonated, less reactive form of the imidazole ring. 2. Titrate the Reagent: Determine the minimal molar excess of bromoacetic acid required for sufficient cysteine labeling by performing a titration experiment. 3. Optimize Reaction Time: Monitor the reaction progress over time to determine the point at which cysteine labeling is complete, and side reactions become more prominent. Quench the reaction at this optimal time point. |
| Precipitation of Protein during Labeling | 1. Change in Protein Charge: Modification of charged residues (like lysine or histidine) can alter the protein's isoelectric point and solubility. 2. Denaturation: The reaction conditions (e.g., pH, temperature, presence of organic co-solvents) may be causing the protein to denature and aggregate. | 1. Maintain Solubility: Ensure the reaction buffer has sufficient ionic strength or contains solubility-enhancing additives. 2. Gentle Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) and avoid harsh pH changes. |
Quantitative Data on Amino Acid Reactivity
| Amino Acid | Nucleophilic Group | Side Chain pKa | Optimal pH for Reaction | Relative Reactivity Trend |
| Cysteine | Thiol/Thiolate (-SH / -S⁻) | ~8.3 - 8.6 | 7.5 - 8.5 | Very High |
| Histidine | Imidazole | ~6.0 | > 6.5 | Moderate |
| Methionine | Thioether (-S-CH₃) | N/A | Less pH-dependent | Low |
| Lysine | ε-Amino (-NH₂) | ~10.5 | > 9.0 | Very Low (at neutral pH) |
Experimental Protocols
Protocol 1: Selective S-Alkylation of Cysteine Residues
This protocol is designed to maximize the specific labeling of cysteine residues while minimizing off-target modifications.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer, such as 100 mM sodium phosphate, 150 mM NaCl, at pH 7.5.
-
If the protein sample contains reducing agents (e.g., DTT, β-mercaptoethanol), they must be removed prior to alkylation. This can be achieved by dialysis against the reaction buffer or by using a desalting column.
-
-
Reaction Setup:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM in the reaction buffer).
-
Add a 5 to 10-fold molar excess of this compound to the protein solution. The optimal excess should be determined empirically for each protein.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 1 to 2 hours in the dark to prevent potential light-induced side reactions.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a sufficient amount of a thiol-containing reagent, such as β-mercaptoethanol or DTT, to a final concentration that is in large excess to the initial concentration of bromoacetic acid (e.g., 50 mM).
-
-
Removal of Excess Reagents:
-
Remove the unreacted bromoacetic acid and quenching reagent by dialysis, buffer exchange, or size-exclusion chromatography.
-
-
Analysis:
-
Confirm the extent of labeling and the specificity of the modification using techniques such as mass spectrometry (to identify the modified residues) and amino acid analysis.
-
Visualizing Reaction Pathways and Workflows
General Reaction Scheme for Alkylation of Amino Acids
The following diagram illustrates the nucleophilic attack of different amino acid side chains on this compound.
Caption: Alkylation of amino acid side chains by this compound.
Experimental Workflow for Selective Cysteine Labeling
This workflow outlines the key steps and decision points for achieving selective cysteine modification.
Caption: Workflow for selective cysteine labeling with this compound.
This technical support guide is intended to provide a foundational understanding and practical advice for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary.
troubleshooting isotopic interference with Bromoacetic acid-d3
An indispensable tool in modern analytical chemistry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving accuracy and precision in quantitative mass spectrometry. However, compounds containing naturally abundant heavy isotopes, such as the bromine in Bromoacetic acid, can present unique challenges. The isotopic signature of the analyte can interfere with the signal of its deuterated internal standard, a phenomenon known as isotopic interference or cross-contribution. This can lead to non-linear calibration curves and compromised data integrity.
This technical support guide provides detailed troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering isotopic interference when using Bromoacetic acid-d3 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference, or crosstalk, occurs when the signal from the unlabeled analyte (Bromoacetic acid) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice-versa.[1] This is particularly relevant for bromoacetic acid because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a significant "M+2" isotope peak for the unlabeled analyte that can overlap with the mass of the deuterated internal standard, leading to inaccurate quantification.[1][2]
Q2: My calibration curve for Bromoacetic acid is non-linear at high concentrations. Could isotopic interference be the cause?
A2: Yes, this is a classic symptom of isotopic interference.[1] At high concentrations of the unlabeled analyte, its naturally occurring heavy isotopes can contribute significantly to the signal being measured for the internal standard. This disproportionate increase in the internal standard's apparent signal leads to a plateau or curve compression in the calibration curve, resulting in the underestimation of the analyte's concentration.[1]
Q3: How can I experimentally confirm that I have an interference issue?
A3: A straightforward way to test for this is to perform two key experiments:
-
Analyte to IS Check: Prepare a sample containing the highest concentration of unlabeled Bromoacetic acid standard without any this compound internal standard. Analyze this sample while monitoring the mass transition (MRM) for the internal standard. Any signal detected indicates crosstalk from the analyte to the internal standard channel.[2]
-
IS to Analyte Check: Prepare a sample containing the working concentration of the this compound internal standard without any unlabeled analyte. Analyze this sample while monitoring the mass transition for the analyte. Any signal detected could indicate isotopic contribution from the IS to the analyte channel or, more commonly, the presence of unlabeled impurity in the internal standard material.[1]
Q4: Besides isotopic overlap, what are other potential sources of interference in my analysis?
A4: Interference can arise from several sources in an LC-MS/MS workflow.[3] These include:
-
Isobaric Interference: An unrelated compound in the sample matrix has the same nominal mass as your analyte or internal standard and is not chromatographically separated.
-
Matrix Effects: Components of the sample matrix (e.g., salts, lipids) that co-elute with the analyte can suppress or enhance its ionization, leading to inaccurate readings.[3]
-
Contamination: Contaminants in solvents, reagents, or on glassware can introduce interfering peaks.[4]
-
Retention Time Shifts: Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to the analyte.[5][6] If this shift is significant, the analyte and internal standard may experience different matrix effects, compromising the validity of the internal standard correction.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing and Resolving Isotopic Interference
This guide provides a logical workflow to identify and mitigate interference issues in your assay.
Caption: A workflow for troubleshooting isotopic interference.
Data Presentation
Understanding the mass relationships between the analyte and the internal standard is key to diagnosing potential interference.
Table 1: Theoretical Mass and Isotopic Distribution for Bromoacetic Acid and this compound
| Compound | Formula | Isotope | Monoisotopic Mass (Da) | Relative Abundance (%) | Potential Interference Source For: |
| Bromoacetic Acid | C₂H₃BrO₂ | M (¹²C₂, ¹H₃, ⁷⁹Br, ¹⁶O₂) | 137.9316 | 100.0 | - |
| M+1 | 138.9349 | 2.2 | This compound (M) | ||
| M+2 (¹²C₂, ¹H₃, ⁸¹Br, ¹⁶O₂) | 139.9295 | 97.2 | This compound (M+1) | ||
| M+3 | 140.9329 | 2.1 | This compound (M+2) | ||
| This compound | C₂D₃BrO₂ | M (¹²C₂, ²H₃, ⁷⁹Br, ¹⁶O₂) | 140.9504 | 100.0 | - |
| M+1 | 141.9537 | 2.2 | - | ||
| M+2 (¹²C₂, ²H₃, ⁸¹Br, ¹⁶O₂) | 142.9483 | 97.2 | - |
Note: This table illustrates how the M+2 peak of the unlabeled analyte (139.9295 Da) is very close in mass to the M peak of the d3-internal standard (140.9504 Da). While not identical, they may not be fully resolved in a quadrupole mass spectrometer, leading to crosstalk.
Table 2: Summary of Mitigation Strategies
| Strategy | Principle | Best For | Considerations |
| Chromatographic Optimization | Separate the analyte from isobaric matrix components. | Removing interference from co-eluting matrix components.[3] | May not resolve analyte-IS crosstalk. Can be time-consuming. |
| MRM Transition Selection | Find a product ion unique to the IS that is not formed from the unlabeled analyte. | When a specific fragment ion can eliminate the observed interference.[7] | May result in a loss of sensitivity if the alternative transition is less intense. |
| Monitor Less Abundant Isotope | Monitor a different isotopic precursor of the IS (e.g., M+2) that is free from analyte contribution. | Severe analyte-to-IS crosstalk where standard transitions fail.[2][8] | Requires sufficient sensitivity, as the signal for the less abundant isotope will be lower. |
| Non-Linear Calibration | Use a mathematical model to fit the curve and correct for the predictable interference. | When interference is present but consistent and cannot be eliminated instrumentally.[1] | Requires careful validation to ensure the model accurately describes the relationship. |
Experimental Protocols
Protocol 1: Experimental Assessment of Analyte-Internal Standard Cross-Contribution
Objective: To quantify the percentage of signal contribution from unlabeled Bromoacetic acid to the this compound internal standard channel.
Materials:
-
Calibrated stock solution of Bromoacetic acid (Analyte).
-
Calibrated stock solution of this compound (Internal Standard, IS).
-
Blank matrix (e.g., drug-free plasma, reagent water).
-
Validated LC-MS/MS system and method for Bromoacetic acid analysis.
Procedure:
-
Prepare a High-Concentration Analyte Sample: Spike a sample of blank matrix with the Analyte to a concentration equivalent to the Upper Limit of Quantification (ULOQ) of your assay. Do not add any IS.
-
Prepare an Internal Standard Sample: Spike a sample of blank matrix with the IS at the final working concentration used in your assay. Do not add any Analyte.
-
Analyze Samples: Inject both samples and acquire data, monitoring both the MRM transition for the Analyte and the MRM transition for the IS in both runs.
-
Data Analysis:
-
Measure the peak area of the Analyte in the "High-Concentration Analyte Sample" (let's call this Area_Analyte_High).
-
Measure the peak area, if any, in the IS channel for the "High-Concentration Analyte Sample" (let's call this Area_Crosstalk_IS).
-
Measure the peak area of the IS in the "Internal Standard Sample" (let's call this Area_IS_True).
-
-
Calculate Percent Crosstalk:
-
% Crosstalk = (Area_Crosstalk_IS / Area_IS_True) * 100
-
Acceptance Criteria: The calculated % Crosstalk should ideally be less than 5% of the IS response at the Lower Limit of Quantification (LLOQ) to be considered negligible. If it is higher, mitigation strategies are recommended.
Visualizations
Caption: Overlap of an analyte's M+2 peak with the internal standard.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Over-Alkylation with Bromoacetic Acid-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromoacetic acid-d3 in alkylation reactions. The primary focus is on preventing the common issue of over-alkylation, leading to di- or poly-alkylated products instead of the desired mono-alkylated product.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why does it occur with this compound?
A1: Over-alkylation is a common side reaction in which the target nucleophile (e.g., a primary amine) is alkylated multiple times by the alkylating agent (this compound). This occurs because the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, making it more reactive towards another molecule of this compound. This leads to a mixture of mono-, di-, and sometimes poly-alkylated products, which can be difficult to separate.[1][2]
Q2: Will the deuterium labeling in this compound significantly affect its reactivity and the risk of over-alkylation?
A2: The "d3" designation indicates that the methylene and carboxylic acid protons have been replaced with deuterium. In an SN2 reaction, the rate-determining step involves the breaking of the carbon-bromine bond. Since the deuterium atoms are not directly involved in this bond cleavage, any kinetic isotope effect is expected to be minimal and should not significantly alter the reactivity or the propensity for over-alkylation compared to standard Bromoacetic acid. The general strategies for preventing over-alkylation remain the same.
Q3: What are the primary factors that I can control to prevent over-alkylation?
A3: The key to preventing over-alkylation lies in carefully controlling the reaction conditions. The main factors include:
-
Stoichiometry: The molar ratio of your nucleophile to this compound.
-
Choice of Base: The type and amount of base used can significantly influence the selectivity.
-
Solvent: The polarity and type of solvent can affect the relative rates of the first and second alkylations.
-
Temperature: Reaction temperature can impact the reaction rate and selectivity.
-
Rate of Addition: Slowly adding the alkylating agent can help maintain a low concentration and favor mono-alkylation.
Q4: Can I use protecting groups to avoid over-alkylation?
A4: Yes, using a protecting group on the nucleophile (e.g., a tosyl group for an amine) is a classic strategy to prevent over-alkylation.[1] After the initial alkylation, the protecting group is removed to yield the desired mono-alkylated product. However, this adds extra steps to your synthesis (protection and deprotection). The methods discussed in this guide aim to achieve selective mono-alkylation without the need for protecting groups.
Troubleshooting Guide: Preventing Over-Alkylation
This guide provides a systematic approach to troubleshooting and optimizing your alkylation reaction to favor mono-alkylation.
Problem: My reaction is producing a significant amount of di-alkylated product.
Solution Workflow:
References
stability of Bromoacetic acid-d3 in aqueous solution for experiments
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Bromoacetic acid-d3 in aqueous solutions. It includes frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its aqueous solutions?
A1: Proper storage is critical to maintain the integrity of this compound. Both the solid compound and its aqueous solutions are sensitive to environmental factors.
Data Presentation: Recommended Storage and Handling
| Parameter | Solid this compound | Aqueous Solutions of this compound |
|---|---|---|
| Temperature | Room temperature, or refrigerated (<15°C) for long-term storage.[1] | 2-8°C, protected from light. Prepare fresh as needed. |
| Light | Protect from light.[2][3] | Store in amber vials or wrap containers in foil. |
| Moisture | Store in a tightly sealed container in a dry, well-ventilated place. The compound is hygroscopic.[1][3][4] | Use airtight containers. Minimize headspace to reduce oxygen exposure. |
| Inert Gas | For long-term storage, storing under an inert gas is advisable as the compound can be air-sensitive.[1] | Degassing the solvent before preparation can be beneficial for highly sensitive experiments. |
Q2: How stable is this compound in a neutral aqueous solution under typical laboratory conditions?
A2: this compound is reasonably stable in neutral aqueous solutions for short-term experimental use but will undergo slow degradation over time. The primary degradation pathway is hydrolysis, where the bromine atom is substituted by a hydroxyl group to form glycolic acid-d3.[5][6] Studies on the non-deuterated form, monobromoacetic acid (MBAA), show it degrades via hydrolysis with an extrapolated half-life of approximately 2 years at 15°C.[7] While this indicates good stability for experiments conducted over hours or days, preparing solutions fresh is a best practice to ensure reproducibility.
Q3: What factors can accelerate the degradation of this compound in my experiments?
A3: Several factors can significantly increase the rate of degradation. Understanding these can help prevent reagent failure and experimental variability.
Data Presentation: Factors Influencing Stability of this compound
| Factor | Effect on Stability | Mitigation Strategy |
|---|---|---|
| High pH (Basic Conditions) | Significantly accelerates hydrolysis to glycolic acid-d3.[5] | Maintain solution pH at neutral or slightly acidic levels. Avoid basic buffers. |
| Elevated Temperature | Increases the rate of hydrolysis and other degradation reactions.[7] | Prepare and store solutions at recommended cool temperatures. Avoid heating unless required by protocol. |
| Light Exposure | Can promote degradation. Bromoacetic acid is light-sensitive.[4][8] | Always use amber vials or light-blocking containers.[2][3] |
| Presence of Nucleophiles | Strong nucleophiles other than water can react with and consume the compound. | Be aware of other components in the solution, such as certain buffers or additives. |
| Strong Oxidizing Agents | Bromoacetic acid is incompatible with strong oxidizing agents.[2][3] | Avoid co-formulation with oxidizers like peroxides or permanganates. |
Q4: What is the primary degradation product of this compound in water?
A4: The main degradation product in an aqueous solution is Glycolic acid-d3, formed through a hydrolysis reaction. This reaction also produces hydrobromic acid (HBr).
Mandatory Visualization: Hydrolysis Pathway
Troubleshooting Guide
Problem: Inconsistent or non-reproducible experimental results.
This is a common issue when using reagents that have specific stability requirements. Degradation of your this compound stock solution is a likely cause. Follow this workflow to diagnose the problem.
Mandatory Visualization: Troubleshooting Workflow
Problem: Unexpected peaks appear in my LC-MS or IC chromatogram.
If you observe unknown peaks, especially one eluting earlier than this compound, it may be the more polar degradation product, Glycolic acid-d3.
-
Action: Confirm the identity of the peak by comparing its mass-to-charge ratio (m/z) with that of a Glycolic acid-d3 standard, if available.
-
Action: If a standard is not available, check the isotopic pattern and fragmentation to tentatively identify the compound. The presence of this peak indicates that your stock solution has degraded and should be discarded and replaced with a freshly prepared one.
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Stock Solution (1 mg/mL)
-
Preparation: Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh 10 mg of solid this compound into a clean, dry 10 mL amber glass volumetric flask.
-
Dissolution: Add approximately 8 mL of high-purity (e.g., Milli-Q) water or a suitable buffer (ensure pH is neutral or slightly acidic).
-
Mixing: Gently swirl or sonicate the flask until the solid is completely dissolved.
-
Final Volume: Bring the solution to the 10 mL mark with the same solvent. Cap and invert several times to ensure homogeneity.
-
Storage: Store the solution at 2-8°C in the dark. For best results, use within 24-48 hours.
Protocol 2: Method for Assessing Stability using LC-MS
This protocol provides a general method to quantify the parent compound and detect its primary degradant.
-
Sample Preparation:
-
Prepare a fresh 10 µg/mL solution of this compound as a reference (T=0 sample).
-
Take an aliquot of the stock solution being tested for stability.
-
Dilute both samples to a final concentration of 100 ng/mL using the mobile phase starting conditions.
-
-
Instrumentation & Conditions:
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective.[9] Ion Chromatography (IC) coupled with MS is also a suitable method.[10][11]
-
Column: A Hydrophilic Interaction Chromatography (HILIC) column is often used for good retention of polar compounds like haloacetic acids.[9]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic acid) is a common starting point for HILIC.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in negative ion mode.
-
Monitoring: Set up Selected Reaction Monitoring (SRM) for the parent and expected degradation product.
-
This compound: Monitor the transition for the deuterated compound.
-
Glycolic acid-d3: Monitor the transition corresponding to the deuterated degradant.
-
-
-
Analysis:
-
Inject the T=0 sample to establish the initial peak area and retention time.
-
Inject the test sample.
-
Compare the peak area of this compound in the test sample to the T=0 sample to determine the percentage of degradation.
-
Quantify the amount of Glycolic acid-d3 present by comparing its peak area to a standard curve, if available.
-
References
- 1. Bromoacetic Acid 79-08-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. fishersci.com [fishersci.com]
- 5. Bromoacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 6. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bromoacetic acid | 79-08-3 [chemicalbook.com]
- 9. scielo.br [scielo.br]
- 10. Determination of bromate and bromoacetic acids in water by ion chromatography-inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
managing Bromoacetic acid-d3 hygroscopic properties in the lab
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic properties of Bromoacetic acid-d3 in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
This compound is a deuterated form of bromoacetic acid, a colorless solid used as a building block in organic synthesis.[1] Its chemical formula is C₂BrD₃O₂.[2] The term "hygroscopic" means that the substance has a strong affinity for moisture and readily attracts and absorbs water molecules from the atmosphere.[3][4] This property is inherent to its molecular structure. Proper storage and handling are crucial to prevent the absorption of water, which can alter its physical and chemical properties.[5]
Q2: What are the visible signs that my this compound has absorbed moisture?
When a dry, hygroscopic powder like this compound absorbs atmospheric water, it can lead to physical changes.[5] You may observe the material clumping together, becoming cakey, or taking on a gummy or pasty texture.[4][5] In cases of significant moisture absorption, a substance that should be a solid might even turn into a liquid puddle by dissolving in the water it has absorbed, a phenomenon known as deliquescence.[3]
Q3: How will moisture absorption affect my experiments?
Water contamination can significantly impact experimental outcomes. The absorbed water can cause both physical and chemical changes to the reagent.[5]
-
Inaccurate Measurements: The added weight of water will lead to errors in molar calculations, affecting reaction stoichiometry.
-
Altered Reactivity: The presence of water can interfere with moisture-sensitive reactions, potentially leading to lower yields or the formation of unintended by-products.[5]
-
Isotopic Exchange: For deuterated compounds, exposure to atmospheric water (H₂O) can lead to H/D exchange, reducing the isotopic purity of the reagent. Handling under an inert atmosphere is recommended to prevent such contamination.[6]
Q4: What is the correct way to store this compound?
Proper storage is the first and most critical step in managing hygroscopic compounds.[7] this compound should be stored in a cool, dry place under an inert atmosphere.[2][7]
-
Airtight Containers: Always keep the compound in a tightly sealed container to prevent exposure to ambient air.[5][7] Containers should be opened for the shortest time possible and resealed quickly.[7]
-
Desiccators: For long-term storage or after opening, storing the container inside a desiccator with a suitable drying agent (like silica gel) is highly recommended.[3][8]
-
Inert Atmosphere: For highly sensitive applications, storing the compound in a glove box or drybox with an inert atmosphere (e.g., nitrogen or argon) provides the best protection.[3]
Troubleshooting Guide
Q1: The this compound in my bottle has clumped together. Can I still use it?
Clumping is a clear sign of moisture absorption.[5] While you can sometimes break up clumps with a spatula, the material's properties may already be compromised due to the presence of water.[7] If the experiment is highly sensitive to water, using the clumped reagent is not recommended. For less sensitive applications, you may be able to dry the material before use, but this carries risks.[7]
Q2: My experimental results are inconsistent, and I suspect the reagent is the cause. What should I do?
Inconsistent results are often a symptom of reagent degradation or contamination. If you are using this compound and suspect moisture is the issue, consider the following troubleshooting workflow.
Q3: I tried to weigh my this compound on an analytical balance, but the mass kept increasing. Why?
This is a classic sign of a highly hygroscopic or deliquescent substance actively absorbing moisture from the air.[3] The increasing mass is due to the continuous accumulation of water molecules on the compound. To get an accurate measurement, you must minimize the sample's exposure time to the atmosphere.[7] Weighing it quickly is essential. For best results, perform weighing operations inside a humidity-controlled environment, such as a glove box.
Data and Properties
| Property | Value | Reference |
| Chemical Formula | C₂BrD₃O₂ | [2] |
| Molecular Weight | 141.97 g/mol | [2] |
| Appearance | White to Off-White Low-Melting Solid | [2] |
| Melting Point | 47-49 °C | [2][9] |
| Boiling Point | 208 °C | [2][9] |
| Solubility | Soluble in water. | [9] |
| Stability | Hygroscopic. Stable under recommended storage conditions. | [2][10] |
Experimental Protocols
Protocol 1: Recommended Storage
-
Upon receipt, inspect the container seal for integrity.
-
Store the tightly sealed primary container in a cool, dry, and dark place.[7]
-
For optimal protection, place the primary container inside a laboratory desiccator containing a desiccant like silica gel or calcium sulfate.[8]
-
If the compound is used frequently, consider creating smaller aliquots in separate, tightly sealed vials to limit the exposure of the main stock to air.[11]
Protocol 2: Handling and Weighing Workflow
This protocol outlines the essential steps to minimize moisture exposure during handling and weighing.
Protocol 3: Drying this compound Exposed to Moisture
Caution: This procedure should only be attempted if a new, uncontaminated lot is unavailable and the subsequent application can tolerate any potential degradation. Heating can cause decomposition.[7]
-
Assessment: Visually inspect the material. This method is only suitable for material that is lightly clumped, not for material that has become a paste or liquid.
-
Apparatus: Place a small amount of the clumped material in a suitable flask (e.g., a round-bottom flask).
-
Drying: Connect the flask to a high-vacuum line (Schlenk line).
-
Procedure: Apply a high vacuum at room temperature for several hours. Gentle heating (not exceeding 30-35°C) may be applied cautiously, but monitor for any signs of decomposition (color change, gas evolution). Do not heat close to the melting point (47-49°C).[2]
-
Completion: Once the material returns to a free-flowing powder, the process is complete. Handle the dried material immediately under an inert atmosphere to prevent re-absorption of moisture.
References
- 1. Bromoacetic acid - Wikipedia [en.wikipedia.org]
- 2. 14341-48-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. Hygroscopy - Wikipedia [en.wikipedia.org]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. labinsights.nl [labinsights.nl]
- 7. tutorchase.com [tutorchase.com]
- 8. sclub1.wordpress.com [sclub1.wordpress.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
impact of pH on Bromoacetic acid-d3 alkylation efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bromoacetic acid-d3 for alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for alkylating cysteine residues with this compound?
A1: The optimal pH for alkylation of cysteine residues with bromoacetic acid and similar haloacetyl reagents is typically in the range of 7.5 to 8.5. The reactivity of the cysteine thiol group is highly dependent on its deprotonation to the thiolate anion (S-), which is a much stronger nucleophile. The pKa of the cysteine thiol group in peptides and proteins is approximately 8.3. Therefore, a pH at or slightly above the pKa will ensure a significant population of the reactive thiolate species, leading to higher alkylation efficiency. At acidic pH, the thiol group is protonated (-SH), significantly reducing its nucleophilicity and slowing down the alkylation reaction.
Q2: Can this compound react with other amino acid residues besides cysteine?
A2: Yes, while bromoacetic acid is relatively specific for cysteine residues, side reactions with other nucleophilic amino acid side chains can occur, particularly under non-optimal conditions. These include lysine (ε-amino group), histidine (imidazole ring), and methionine (thioether). These side reactions are generally less favorable than cysteine alkylation and are more prevalent at higher pH values and with prolonged reaction times or high concentrations of the alkylating agent.
Q3: What is the purpose of using the deuterated form, this compound?
A3: this compound is a stable isotope-labeled version of bromoacetic acid. It is commonly used in mass spectrometry-based applications, such as quantitative proteomics. The deuterium labeling introduces a known mass shift in the alkylated peptides, allowing for their differentiation and quantification relative to their non-labeled counterparts.
Q4: How can I quench the alkylation reaction?
A4: The alkylation reaction can be quenched by adding a reagent with a free thiol group, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), in excess. These reagents will react with any remaining unreacted this compound, preventing further modification of your sample.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Alkylation Efficiency | pH is too low: The cysteine thiol group is protonated and less nucleophilic. | - Ensure the pH of your reaction buffer is between 7.5 and 8.5. - Use a buffer with sufficient buffering capacity to maintain the desired pH throughout the reaction. |
| Insufficient concentration of this compound: The molar ratio of alkylating agent to cysteine residues is too low. | - Increase the molar excess of this compound. A 5 to 10-fold molar excess over the total thiol concentration is a good starting point. | |
| Short reaction time: The reaction has not proceeded to completion. | - Increase the incubation time. Typical reaction times are 30-60 minutes at room temperature. | |
| Low reaction temperature: The reaction kinetics are slow at lower temperatures. | - Perform the reaction at room temperature or 37°C. Avoid excessively high temperatures which can promote side reactions. | |
| Non-specific Alkylation (Side Reactions) | pH is too high: Increases the nucleophilicity of other amino acid side chains (e.g., lysine, histidine). | - Lower the pH to the recommended range of 7.5-8.5. Avoid pH values above 9.0. |
| Excessive concentration of this compound: Increases the likelihood of reaction with less reactive sites. | - Titrate the concentration of this compound to find the lowest effective concentration. | |
| Prolonged reaction time: Allows more time for slower, non-specific reactions to occur. | - Optimize the reaction time to the minimum required for complete cysteine alkylation. | |
| Sample Precipitation During Reaction | Change in protein solubility upon alkylation: Modification of cysteine residues can alter protein structure and solubility. | - Include a denaturant such as urea (up to 8 M) or guanidine hydrochloride (up to 6 M) in your buffer to maintain protein solubility. |
| Inconsistent Results | Variability in pH measurement: Inaccurate pH of the reaction buffer. | - Calibrate your pH meter before preparing buffers. - Prepare fresh buffers for each experiment. |
| Degradation of this compound: The reagent may be sensitive to light and moisture. | - Store this compound in a cool, dark, and dry place. - Prepare solutions of this compound fresh before each use. |
Data Presentation
Table 1: Qualitative Impact of Reaction Parameters on this compound Alkylation Efficiency and Specificity
| Parameter | Effect on Cysteine Alkylation Rate | Effect on Specificity (Risk of Side Reactions) | General Recommendation |
| pH | Increases significantly from pH 6 to 8.5 | Increases (especially above pH 8.5) | 7.5 - 8.5 |
| Temperature | Increases with temperature | Increases at higher temperatures | Room Temperature to 37°C |
| Reaction Time | Increases with time | Increases with prolonged incubation | 30 - 60 minutes |
| Molar Excess of Reagent | Increases with higher concentration | Increases significantly with high excess | 5-10 fold molar excess over thiols |
Experimental Protocols
Protocol: In-Solution Alkylation of a Protein Sample
This protocol provides a general guideline for the alkylation of cysteine residues in a purified protein sample.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris-HCl, HEPES)
-
Denaturant (e.g., 8 M Urea or 6 M Guanidine Hydrochloride)
-
Reducing agent (e.g., 1 M Dithiothreitol - DTT)
-
This compound
-
Alkylation buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M DTT)
-
pH meter
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a buffer containing a denaturant (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0) to a final concentration of 1-10 mg/mL. This step is crucial to expose the cysteine residues.
-
-
Reduction:
-
Add DTT to the protein solution to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
-
Alkylation:
-
Allow the sample to cool to room temperature.
-
Prepare a fresh solution of this compound in the alkylation buffer.
-
Add the this compound solution to the reduced protein sample to a final concentration of 20-50 mM (a 5-10 fold molar excess over the total thiol concentration).
-
Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.
-
-
Quenching:
-
Add DTT to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Downstream Processing:
-
The alkylated protein sample is now ready for downstream applications such as buffer exchange, digestion, or mass spectrometry analysis.
-
Visualizations
Caption: Factors influencing this compound alkylation.
Caption: Workflow for in-solution protein alkylation.
Technical Support Center: Post-Reaction Purification of Bromoacetic Acid-d3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the post-reaction removal of excess bromoacetic acid-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess this compound from a reaction mixture?
A1: The primary methods for removing excess this compound, a polar and acidic compound, include:
-
Aqueous Extraction: This is the most common and straightforward method, involving washing the organic reaction mixture with a basic aqueous solution to convert the bromoacetic acid into its water-soluble salt.
-
Quenching via Hydrolysis: The excess this compound can be consumed by adding a base to hydrolyze it to the more water-soluble and less reactive glycolic acid-d3.[1]
-
Column Chromatography: This technique is employed when the desired product has a significantly different polarity from this compound, allowing for their separation on a solid stationary phase.[2][3]
-
Distillation/Evaporation: If the desired product is non-volatile, excess bromoacetic acid and other volatile impurities can sometimes be removed under reduced pressure.[4]
Q2: My product is sensitive to basic conditions. How can I remove this compound without using a strong base?
A2: If your product is base-sensitive, you can use a mild inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for the aqueous extraction.[4][5] These bases are generally sufficient to deprotonate bromoacetic acid (pKa ~2.89) without causing the degradation of many sensitive functional groups.[6] Alternatively, multiple washes with deionized water or brine can also help to partition the polar this compound into the aqueous layer, although this is generally less efficient than using a basic solution. If these methods are not suitable, column chromatography would be the recommended approach.
Q3: I'm observing an emulsion during the aqueous extraction. How can I resolve this?
A3: Emulsion formation is a common issue when performing liquid-liquid extractions, especially when the reaction mixture contains polar aprotic solvents like DMF or DMSO.[7] Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to force the separation of the organic and aqueous phases.[5]
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Solvent Addition: Add more of the organic solvent to dilute the mixture, which can sometimes break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
Q4: How can I confirm that all the this compound has been removed?
A4: The complete removal of this compound can be verified using several analytical techniques:
-
Thin Layer Chromatography (TLC): Spot the crude product on a TLC plate and compare it to a standard of pure this compound. The absence of a spot corresponding to the starting material indicates its removal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the characteristic signals of this compound. The deuterated methylene group will not show a signal in ¹H NMR, but the acidic proton may be visible depending on the solvent.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting residual this compound.[1][8] An analytical HPLC run of the purified product can be compared to a standard to quantify any remaining impurity.
Q5: Are there any specific considerations for the deuterated form, this compound, compared to its non-deuterated analog?
A5: For the purposes of removal from a reaction mixture, this compound behaves chemically identically to bromoacetic acid. The deuterium atoms do not significantly alter its acidity or solubility properties. Therefore, the same removal protocols can be applied. The primary difference will be in its mass, which is relevant for mass spectrometry analysis, and its NMR spectrum, where the deuterium signals will not be observed in a standard ¹H NMR.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
| Problem | Possible Cause | Troubleshooting Steps |
| Low product yield after aqueous extraction | The product may be partially water-soluble, especially if it is polar. The product may have been lost into the aqueous layer as its salt if it is acidic. | - Before discarding the aqueous layers, back-extract them with a fresh portion of the organic solvent to recover any dissolved product.[9] - If your product is acidic, ensure the pH of the aqueous layer is not high enough to deprotonate it. If it is, carefully re-acidify the aqueous layer and extract again. - Minimize the number of aqueous washes if possible. |
| Product degradation after basic wash | The product contains a base-labile functional group (e.g., ester, lactone) that is being hydrolyzed by the basic wash. | - Use a milder base such as sodium bicarbonate instead of sodium hydroxide.[4] - Perform the extraction at a lower temperature (e.g., in an ice bath) to slow down the rate of degradation. - If any degradation is observed, switch to a non-extractive purification method like column chromatography. |
| This compound still present after multiple extractions | The organic solvent is too polar and is retaining the this compound. Insufficient mixing of the layers. The pH of the aqueous wash is not high enough to effectively deprotonate the bromoacetic acid. | - Switch to a less polar extraction solvent if your product is soluble in it. - Ensure vigorous shaking of the separatory funnel for adequate mixing of the two phases.[10] - Check the pH of the aqueous layer after the wash. It should be basic. If not, add more base. |
| Desired product co-elutes with this compound during column chromatography | The polarity of the eluent is too high, causing both compounds to move too quickly down the column. The polarity of the product and this compound are too similar. | - Use a less polar solvent system for the elution. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.[11] - If the product is not acidic, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can help to "stick" the acidic this compound to the silica gel. Conversely, if the product is acidic, adding a small amount of acetic or formic acid can improve the peak shape of the product.[11] |
Experimental Protocols
Protocol 1: Removal of Excess this compound by Aqueous Extraction
This protocol is suitable for reactions performed in a water-immiscible organic solvent.
-
Reaction Quench (Optional): If the reaction contains other reactive species, quench them according to the specific reaction requirements.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to a volume that is 3-4 times the original volume.[5]
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
First Wash (Base): Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.[5]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain: Remove the lower aqueous layer.
-
Repeat Washes: Repeat the wash with fresh NaHCO₃ solution (steps 4-7) one to two more times.
-
Final Wash (Brine): Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove any remaining water-soluble impurities and to help break any minor emulsions.[5]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Removal of Excess this compound by Flash Column Chromatography
This protocol is suitable when the desired product has a different polarity than this compound.
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Column Packing:
-
Select a column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[3]
-
Add a layer of sand to the top of the silica gel.
-
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with the chosen solvent system. The polarity of the eluent should be low enough that the desired product has a retention factor (Rf) of approximately 0.2-0.4 on TLC.
-
This compound is highly polar and will either remain at the baseline or require a very polar eluent to move.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Workflow and Logic Diagrams
Below are diagrams illustrating the decision-making process and experimental workflow for removing excess this compound.
References
- 1. Separation of Bromoacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Workup [chem.rochester.edu]
- 6. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Workup [chem.rochester.edu]
- 8. Bromoacetic acid | SIELC Technologies [sielc.com]
- 9. How To [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgsyn.org [orgsyn.org]
degradation products of Bromoacetic acid-d3 and their effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Bromoacetic acid-d3 in experiments. The focus is on understanding its degradation products and their potential effects on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
A1: this compound (BrCD₂CO₂D) is a deuterated form of Bromoacetic acid, a reactive compound often used as an alkylating agent in organic synthesis and as a tracer in metabolic studies. Due to its reactivity and hygroscopic nature, it is crucial to store it under appropriate conditions to maintain its integrity.[1]
Recommended Storage Conditions:
-
Temperature: Store at room temperature.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Protection: Protect from light and moisture.[1][2] Keep containers tightly closed in a dry and well-ventilated place.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound under typical laboratory conditions are hydrolysis and photodegradation.
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form Glycolic acid-d3 and bromide. This reaction is accelerated in basic conditions.[3]
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of haloacetic acids. The rate of photodegradation can be influenced by the presence of photosensitizers.
Q3: What is the main degradation product of this compound via hydrolysis?
A3: The primary degradation product of this compound through hydrolysis is Glycolic acid-d3 (HOCD₂CO₂D).
Q4: What are the known effects of the degradation product, Glycolic acid-d3?
A4: Glycolic acid, the non-deuterated analog, is an alpha-hydroxy acid (AHA). In biological systems, it is known to accelerate collagen synthesis by fibroblasts and modulate matrix degradation.[3][4] If ingested, glycolic acid can be nephrotoxic as it is metabolized to oxalic acid. The deuterated form, Glycolic acid-d3, is expected to have similar chemical properties, but its kinetic isotope effects could influence the rates of its reactions in biological systems. Its presence as an impurity can interfere with analytical measurements.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to its degradation.
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound to Glycolic acid-d3.
Troubleshooting Steps:
-
Verify Compound Stability:
-
Check the storage conditions of your this compound stock. Ensure it has been stored according to the recommendations (see FAQ A1).
-
If the compound was dissolved in an aqueous or protic solvent, consider the possibility of hydrolysis. The rate of hydrolysis is pH-dependent, increasing with higher pH.
-
-
Analytical Confirmation of Degradation:
-
NMR Spectroscopy: Acquire a ¹H or ¹³C NMR spectrum of your sample. The presence of Glycolic acid-d3 will result in characteristic peaks. The methylene peak (CD₂) in Glycolic acid-d3 will have a different chemical shift compared to the methylene peak in this compound.
-
Mass Spectrometry: Analyze your sample using mass spectrometry. Look for the molecular ion corresponding to Glycolic acid-d3.
-
Table 1: Physicochemical Data for this compound and its Primary Degradation Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Fragment (m/z) | Expected ¹H NMR Shift (CD₂ group, ppm) |
| This compound | C₂D₃BrO₂ | 141.97 | 139/141 (M-D)⁺ | ~3.8 |
| Glycolic acid-d3 | C₂D₃HO₃ | 79.06 | 78 (M-H)⁻ | ~4.0 |
Note: NMR shifts are approximate and can vary depending on the solvent and pH.
Issue 2: Poor Yield in Synthetic Reactions
Possible Cause: Use of degraded this compound as a reactant.
Troubleshooting Steps:
-
Assess Purity of Starting Material: Before starting a synthesis, verify the purity of your this compound, especially if it is from an older stock or has been stored improperly. Use NMR or mass spectrometry for this assessment.
-
Use Anhydrous Solvents: For reactions where this compound is a reactant, use anhydrous solvents to minimize hydrolysis.
-
Control Reaction pH: If your reaction conditions are basic, be aware that this will accelerate the hydrolysis of this compound. Consider adding the this compound slowly to the reaction mixture to minimize its exposure time to basic conditions before it reacts.
Issue 3: Artifacts in Mass Spectrometry Analysis
Possible Cause: Presence of Glycolic acid-d3 interfering with the analysis.
Troubleshooting Steps:
-
Chromatographic Separation: Ensure your liquid chromatography method is capable of separating this compound from Glycolic acid-d3. Due to the difference in polarity (Glycolic acid-d3 is more polar), a well-optimized gradient elution should provide good separation.
-
Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Use mass spectrometry methods that are specific for the parent compound, this compound. Monitor for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) to confirm the identity of the peak.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
Objective: To determine the rate of hydrolysis of this compound in a given solvent system.
Materials:
-
This compound
-
Solvent of interest (e.g., water, buffer at a specific pH)
-
Internal standard (a stable compound that does not react with the components of the solution)
-
HPLC or LC-MS system
Methodology:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Add a known concentration of the internal standard to the solution.
-
Aliquot the solution into several vials and store them under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials.
-
Immediately analyze the aliquot by HPLC or LC-MS.
-
Quantify the peak areas of this compound and the internal standard.
-
Calculate the concentration of this compound at each time point relative to the internal standard.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
troubleshooting poor signal with Bromoacetic acid-d3 internal standard
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor signal intensity or instability with Bromoacetic acid-d3 as an internal standard (IS) in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my this compound internal standard (IS) low, inconsistent, or completely absent?
A poor or inconsistent signal can stem from several factors, ranging from sample preparation to instrument settings. The most common causes include:
-
Improper Storage and Handling: this compound is stable when stored correctly at room temperature, protected from light and moisture.[1] However, it is hygroscopic, meaning it can absorb moisture from the air, which can affect its concentration and stability.[2]
-
Chemical Degradation or Deuterium Exchange: While generally stable, deuterated standards can sometimes undergo deuterium-hydrogen exchange, especially in certain aqueous solutions or under specific pH conditions. This would decrease the mass-to-charge ratio (m/z) of the IS, causing its signal to drop while potentially increasing the signal of the unlabeled analyte.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can interfere with the ionization of the IS in the mass spectrometer's source, leading to ion suppression and a weaker signal.[3] Even stable isotope-labeled standards are not entirely immune to these effects, especially if there is a slight difference in retention time between the analyte and the IS.[4][5]
-
Suboptimal Mass Spectrometer (MS) Settings: The instrument's parameters, such as ionization mode, source voltages, gas flows, and temperatures, may not be optimized for this compound, leading to inefficient ionization and detection.[6]
-
LC or Injection Issues: A complete loss of signal can sometimes indicate a fundamental issue with the LC system, such as a pump losing its prime or a blockage in the injector or column.[7]
Q2: My this compound signal is strong in my standards but drops significantly in my processed samples. What is the likely cause?
This is a classic sign of matrix effects . When the IS is in a clean solvent (like your calibration standards), it ionizes efficiently. However, when it is spiked into a complex biological matrix, other molecules extracted from the sample can co-elute and compete for ionization, suppressing the IS signal.[3] It's also possible that the sample preparation procedure itself (e.g., liquid-liquid extraction, solid-phase extraction) has poor recovery for bromoacetic acid.
Q3: I see a small peak for the unlabeled Bromoacetic acid in my IS stock solution. Should I be concerned?
Yes, this could indicate a problem. There are two primary possibilities:
-
Isotopic Purity: The IS may have a lower isotopic purity than specified, meaning it contains a small amount of the unlabeled compound from its synthesis.
-
Deuterium Exchange: The deuterium atoms on the standard may be exchanging with protons from the solvent (especially water or protic solvents). This can be exacerbated by improper storage or pH conditions. An increase in the unlabeled compound was observed in one study after incubating a deuterated compound in plasma for an hour.[8]
This "cross-talk" can interfere with accurate quantification, especially at low analyte concentrations.[9] It is crucial to verify the purity of a new lot of IS and to monitor its stability in the solvent you use for your stock solutions.
Q4: How can I optimize my mass spectrometer for this compound?
Since Bromoacetic acid is a small, polar, acidic molecule, Electrospray Ionization (ESI) is typically the preferred ionization mode.[6] It is highly recommended to perform an infusion of the standard to determine the optimal settings.
Key parameters to optimize include:
-
Ionization Polarity: Test both positive and negative ion modes. Given its carboxylic acid group, negative ion mode (detecting the [M-H]⁻ ion) is often more sensitive for acidic compounds.
-
Source Parameters: Adjust capillary voltage, source temperature, and nebulizer/drying gas flows to achieve the most stable and intense signal.[6]
-
Collision Energy (for MS/MS): If using Multiple Reaction Monitoring (MRM), optimize the collision energy (CE) for each desired fragmentation transition to maximize the product ion signal.
Q5: Could my sample preparation method be causing the poor signal?
Absolutely. The choice of extraction method can significantly impact the recovery of your internal standard. Bromoacetic acid is water-soluble, which might affect its extraction efficiency in certain liquid-liquid extraction systems.[10] Ensure your chosen sample preparation method is validated for the recovery of bromoacetic acid. Additionally, aggressive sample treatments (e.g., extreme pH, high temperatures) could potentially degrade the standard.
Troubleshooting Guide and Data
The following tables provide a quick reference for troubleshooting issues and typical starting parameters for method development.
Table 1: Troubleshooting Quick Guide
| Observed Problem | Potential Cause | Recommended Action |
|---|---|---|
| Low or No IS Signal in All Injections | IS stock solution degradation/error, incorrect MS settings, LC system failure. | 1. Prepare a fresh IS stock solution.[7]2. Directly infuse the new stock solution to confirm MS detection.3. Verify LC pump pressures and check for leaks or blockages.[7] |
| IS Signal Declines Over a Run | IS instability in autosampler, column contamination, source contamination. | 1. Check IS stability in the sample diluent over time.2. Implement a column wash step between samples.3. Clean the mass spectrometer source. |
| Good IS Signal in Standards, Poor in Samples | Matrix effects (ion suppression), poor extraction recovery. | 1. Dilute the sample extract to reduce matrix concentration.2. Optimize the chromatographic separation to move the IS peak away from interfering matrix components.3. Re-evaluate and validate the sample extraction procedure for recovery. |
| Inconsistent/Irreproducible IS Signal | Inconsistent sample preparation, injector variability, IS adsorption to vials/tubing. | 1. Review and standardize the sample preparation workflow.2. Check injector precision and carryover.3. Consider using silanized vials to prevent adsorption. |
| Unlabeled Analyte Peak in IS Solution | Low isotopic purity of standard, Deuterium-hydrogen exchange. | 1. Contact the supplier for the certificate of analysis and isotopic purity.2. Prepare stock solutions in aprotic solvents (e.g., acetonitrile) if possible and store at low temperature. |
Table 2: Typical Starting MS Parameters for Optimization
| Parameter | Mode | Typical Starting Value | Notes |
|---|---|---|---|
| Ionization Mode | ESI | Negative | Bromoacetic acid is acidic and should readily form an [M-H]⁻ ion. Test positive mode as well. |
| Capillary Voltage | Negative | 2.5 - 3.5 kV | Optimize for stable spray and maximum signal. |
| Source Temperature | N/A | 120 - 150 °C | Lower temperatures are often better for smaller, potentially labile molecules. |
| Drying Gas Flow | N/A | 8 - 12 L/min | Instrument-dependent. |
| Drying Gas Temp. | N/A | 300 - 350 °C | Optimize to ensure efficient desolvation without causing degradation. |
| Nebulizer Pressure | N/A | 30 - 50 psi | Instrument-dependent; adjust for a stable spray. |
| Precursor Ion (MS1) | Negative | m/z ~141 | For [C₂D₃⁷⁹BrO₂H]⁻. Account for different bromine isotopes (⁷⁹Br/⁸¹Br). |
| Collision Energy (CE) | MS/MS | 10 - 30 eV | Must be empirically optimized by infusing the standard and ramping the CE. |
| Product Ion (MS2) | MS/MS | Varies | Expect fragments corresponding to the loss of COOD or Br⁻. |
Experimental Protocols
Protocol 1: Verifying Internal Standard Stock Solution Integrity
This protocol helps determine if the IS stock solution is the source of the signal problem.
Methodology:
-
Prepare a Fresh Dilution: Dilute the this compound stock solution to a final concentration of ~100-500 ng/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Direct Infusion: Set up a direct infusion of the diluted solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min. Tee this flow into the mobile phase from the LC.
-
Acquire Data in Full Scan Mode: Set the mass spectrometer to scan a mass range that includes the expected m/z of the deuterated IS (~m/z 141-144 for the [M-H]⁻ ion, accounting for bromine isotopes) and the unlabeled compound (~m/z 138-141).
-
Analyze the Spectrum:
-
Confirm Presence: Verify that there is a strong signal at the expected m/z for the IS. The characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible.
-
Check for Contamination/Degradation: Look for a signal at the m/z of the unlabeled Bromoacetic acid. The presence of a significant unlabeled peak suggests either low isotopic purity or deuterium exchange.
-
Assess Signal Stability: Monitor the signal intensity over several minutes. An unstable or rapidly decreasing signal may indicate a problem with the solution's stability or the instrument's spray.
-
Protocol 2: Systematic Optimization of MS Parameters
This protocol provides a workflow for optimizing key instrument parameters for robust detection.
Methodology:
-
Prepare for Infusion: Using the direct infusion setup from Protocol 1, ensure a stable signal for the this compound IS.
-
Select Ionization Mode: Acquire data for at least one minute in negative ion mode and one minute in positive ion mode. Compare the absolute signal intensity to determine the optimal polarity.
-
Optimize Source Parameters (One-Factor-at-a-Time):
-
While monitoring the IS signal, adjust the Capillary Voltage up and down in small increments (e.g., 0.2 kV) to find the value that yields the highest, most stable signal.
-
Next, adjust the Drying Gas Temperature in increments of 25 °C.
-
Sequentially, optimize the Drying Gas Flow and Nebulizer Pressure . Record the optimal value for each parameter.
-
-
Optimize Fragmentation (for MRM/MS/MS):
-
Set the instrument to product ion scan mode, with the precursor mass set to the m/z of the IS.
-
Create a method that ramps the Collision Energy (CE) from 5 eV to 40 eV in steps of 2-5 eV.
-
Inject or infuse the standard and identify the CE value that produces the most intense and specific product ion(s). The most likely product ions will result from the loss of the bromide ion or the deuterated carboxyl group.
-
-
Confirm with LC-MS Injection: Once optimized via infusion, inject the standard onto the LC-MS system to confirm that the signal is robust under chromatographic conditions.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the relationships between potential causes of poor signal.
Caption: Troubleshooting workflow for diagnosing poor internal standard signal.
Caption: Cause-and-effect diagram illustrating potential sources of poor IS signal.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. 14341-48-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. waters.com [waters.com]
- 9. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnisotopes.com [cdnisotopes.com]
Validation & Comparative
Bromoacetic Acid-d3: A Superior Analog for Precision in Research and Development
In the landscape of scientific research and pharmaceutical development, the pursuit of accuracy, sensitivity, and clarity in experimental outcomes is paramount. The substitution of hydrogen atoms with their heavier isotope, deuterium, offers a subtle yet powerful modification to molecules, enhancing their utility in a variety of analytical and metabolic studies. This guide provides a comprehensive comparison of Bromoacetic acid-d3 and its non-deuterated counterpart, highlighting the distinct advantages conferred by isotopic labeling.
Enhanced Analytical Quantification with this compound as an Internal Standard
One of the most significant advantages of this compound is its role as an internal standard for the quantification of bromoacetic acid in complex matrices. Due to its nearly identical chemical and physical properties to the non-deuterated form, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in mass spectrometry. However, its increased mass allows it to be distinguished from the analyte, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.
Comparative Data for Analytical Quantification
| Parameter | Bromoacetic Acid (Analyte) | This compound (Internal Standard) | Advantage of Deuteration |
| Molecular Weight | 138.95 g/mol | 141.97 g/mol | Distinguishable by mass spectrometry. |
| Chromatographic Retention Time | Nearly Identical | Nearly Identical | Co-elution allows for effective correction of matrix effects. |
| Ionization Efficiency (MS) | Similar | Similar | Enables reliable relative quantification. |
| Quantification Accuracy | Variable | Improves Accuracy | Minimizes variability from sample loss and instrument drift. |
| Quantification Precision | Lower | Higher | Increases reproducibility of measurements. |
Experimental Protocol: Quantification of Bromoacetic Acid in Water Samples using LC-MS/MS with this compound Internal Standard
This protocol describes the quantification of bromoacetic acid in water samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
1. Sample Preparation:
-
To 10 mL of the water sample, add a known concentration of this compound (e.g., 10 µg/L) as the internal standard.
-
Acidify the sample with a suitable acid (e.g., sulfuric acid) to a pH < 2.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM):
-
Bromoacetic Acid: Monitor the transition of the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.
-
This compound: Monitor the transition of the deprotonated deuterated molecule [M-H]⁻ to its corresponding fragment ion.
-
-
3. Data Analysis:
-
Calculate the ratio of the peak area of bromoacetic acid to the peak area of this compound.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of bromoacetic acid standards.
-
Determine the concentration of bromoacetic acid in the samples from the calibration curve.
Experimental workflow for quantification using a deuterated internal standard.
The Kinetic Isotope Effect: Enhancing Metabolic Stability
The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. This phenomenon, known as the kinetic isotope effect (KIE), can be harnessed to improve the metabolic stability of drugs. By strategically placing deuterium at sites of metabolic oxidation, the rate of drug metabolism can be reduced, leading to a longer half-life and potentially improved therapeutic efficacy and safety.
Comparative Data for Metabolic Stability
| Parameter | Bromoacetic Acid | This compound | Advantage of Deuteration |
| C-H/C-D Bond Strength | Weaker | Stronger | Increased energy required for bond cleavage. |
| Rate of Metabolic Oxidation | Faster | Slower (due to KIE) | Reduced rate of metabolic breakdown. |
| Metabolic Half-life (t½) | Shorter | Longer | Potential for improved pharmacokinetic profile. |
| Formation of Toxic Metabolites | Potentially higher | Potentially lower | Deuteration can alter metabolic pathways. |
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of bromoacetic acid and this compound using liver microsomes.
1. Incubation:
-
Prepare an incubation mixture containing liver microsomes (e.g., human or rat), NADPH (as a cofactor for cytochrome P450 enzymes), and a phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Add a known concentration of the test compound (bromoacetic acid or this compound) to initiate the reaction.
2. Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (a different stable-isotope labeled compound if quantifying by LC-MS).
3. Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
The kinetic isotope effect on the metabolism of bromoacetic acid.
Other Notable Advantages in Research
Beyond quantitative analysis and metabolic studies, this compound offers further benefits:
-
Mechanistic Studies: By observing the kinetic isotope effect, researchers can gain insights into reaction mechanisms, particularly in identifying rate-determining steps that involve C-H bond cleavage.
-
NMR Spectroscopy: In ¹H NMR, the signals from the deuterated positions are absent, which can simplify complex spectra and aid in signal assignment. While ¹³C NMR spectra are largely unaffected, the absence of directly attached protons can alter coupling patterns, providing additional structural information.
Method Validation for Quantitative Analysis of Bromoacetic Acid-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of method validation for the quantitative analysis of Bromoacetic acid-d3, a deuterated stable isotope-labeled internal standard crucial for enhancing the accuracy and precision of bioanalytical methods. This document outlines key performance characteristics, detailed experimental protocols, and a comparison of analytical techniques, supported by representative experimental data. The information presented is intended to assist researchers and scientists in the selection and implementation of robust analytical methods for drug development and related research.
Introduction to Method Validation and the Role of Deuterated Internal Standards
Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose.[1][2] This involves evaluating several performance characteristics, including accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).[1][2] In complex matrices such as plasma or urine, matrix effects can significantly impact the accuracy of results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to mitigate these effects.[3][4] A SIL-IS behaves almost identically to the analyte of interest during sample preparation and analysis, thereby compensating for variations in extraction recovery and signal suppression or enhancement in the mass spectrometer.[3][4]
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an Internal Standard
LC-MS/MS is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. When coupled with a deuterated internal standard like this compound, it provides a robust and reliable analytical method.
Experimental Protocol: LC-MS/MS
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing this compound at a concentration of 50 ng/mL.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bromoacetic acid: m/z 137.9 -> 79.0
-
This compound: m/z 140.9 -> 81.0
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Declustering Potential (DP): -50 V
-
Entrance Potential (EP): -10 V
-
Collision Energy (CE): -15 V
-
Collision Cell Exit Potential (CXP): -10 V
-
Performance Characteristics of the LC-MS/MS Method
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the quantitative analysis of Bromoacetic acid using this compound as an internal standard.
| Performance Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | To be defined based on expected concentrations | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +5% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Specificity | No significant interference at the retention time of the analyte and IS | No interfering peaks observed in blank matrix |
| Matrix Effect (% CV) | ≤ 15% | < 10% |
| Recovery (%) | Consistent, precise, and reproducible | 85% - 95% |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas chromatography-mass spectrometry is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like bromoacetic acid, a derivatization step is necessary to increase their volatility and thermal stability.[5]
Experimental Protocol: GC-MS with Derivatization
1. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
To 1 mL of aqueous sample, add an appropriate amount of this compound as an internal standard.
-
Adjust the pH of the sample to < 0.5 with concentrated sulfuric acid.
-
Extract the haloacetic acids with 3 x 2 mL of methyl tert-butyl ether (MTBE).
-
Combine the MTBE extracts and dry them over anhydrous sodium sulfate.
-
Add 1 mL of acidic methanol (10% H₂SO₄ in methanol) and heat at 50°C for 2 hours to convert the acids to their methyl esters.
-
Cool the sample, add 4 mL of a saturated sodium bicarbonate solution, and shake to neutralize the excess acid.
-
Extract the methyl esters with 2 x 1 mL of hexane.
-
Concentrate the hexane extract to a final volume of 100 µL.
2. GC-MS Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: 40°C for 4 minutes, then ramp to 180°C at 10°C/min, and finally to 280°C at 20°C/min, hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM) Ions:
-
Bromoacetic acid methyl ester: m/z 152, 154
-
This compound methyl ester: m/z 155, 157
-
Performance Characteristics of the GC-MS Method
The following table summarizes the expected performance characteristics of a validated GC-MS method with derivatization.
| Performance Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Range | To be defined based on expected concentrations | 10 - 2000 µg/L |
| Accuracy (% Bias) | Within ±20% | -10% to +10% |
| Precision (% RSD) | ≤ 20% | < 15% |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 1 µg/L |
| Specificity | No significant interference at the retention time of the derivatized analyte and IS | Minimal interferences with proper sample cleanup |
Comparison of LC-MS/MS and GC-MS Methods
| Feature | LC-MS/MS with this compound | GC-MS with Derivatization |
| Sample Preparation | Simple protein precipitation | Multi-step liquid-liquid extraction and derivatization |
| Analysis Time | Fast (typically < 5 minutes per sample) | Slower (longer GC run times and sample preparation) |
| Sensitivity | Generally higher | Good, but can be limited by derivatization efficiency and background |
| Specificity | High due to MRM transitions | Good, but potential for interferences from the matrix or derivatization byproducts |
| Throughput | High | Lower |
| Robustness | High, especially with a deuterated internal standard | Can be affected by the reproducibility of the derivatization step |
| Cost | Higher initial instrument cost | Lower initial instrument cost |
Visualizing the Workflow and Validation Process
To better illustrate the processes involved, the following diagrams were created using Graphviz (DOT language).
Caption: LC-MS/MS Experimental Workflow.
Caption: Key Parameters of Method Validation.
Conclusion
For the quantitative analysis of this compound, the LC-MS/MS method with a deuterated internal standard is highly recommended due to its superior speed, sensitivity, and robustness. While GC-MS with derivatization presents a viable alternative, the simpler and more direct nature of the LC-MS/MS workflow leads to higher throughput and potentially more reliable results, particularly in high-throughput drug development environments. The choice of method should ultimately be guided by the specific requirements of the study, available instrumentation, and the desired level of performance. Thorough method validation is essential to ensure the generation of high-quality, reliable data.
References
- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromoacetic Acid-d3 as an Internal Standard: A Guide to Enhanced Accuracy and Precision in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of bromoacetic acid, the use of a stable isotope-labeled internal standard is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of analytical performance when utilizing Bromoacetic acid-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. While direct comparative studies are limited, this document compiles and presents data from analogous methods for haloacetic acids (HAAs) to demonstrate the significant improvements in accuracy and precision afforded by the use of a deuterated internal standard.
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry.[1][2] They are chemically identical to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[2] This co-behavior allows for the correction of variations that can occur during sample preparation, injection, and ionization, ultimately leading to more accurate and precise quantification.[1]
Comparative Performance Data
The following tables summarize the performance of LC-MS/MS methods for the analysis of haloacetic acids, including bromoacetic acid (referred to as monobromoacetic acid or MBAA), using various internal standards. This data provides a strong indication of the high performance that can be expected when using this compound.
Table 1: Linearity of Haloacetic Acid Analysis using LC-MS/MS with Internal Standards
| Analyte | Internal Standard Used | Calibration Range (µg/L) | Coefficient of Determination (R²) | Reference |
| HAA Mix (incl. MBAA) | Monochloroacetic acid-2-13C | 0.02 - 100 | > 0.997 | [3] |
| HAA9 Mix (incl. MBAA) | 2,3-dibromopropionic acid | 0.5 - 100 | > 0.999 | [4] |
| HAA9 Mix (incl. MBAA) | Four isotopically-labeled HAAs | Two orders of magnitude | > 0.997 | [5] |
| HAA9 Mix (incl. MBAA) | Mix of 4 13C-labeled HAAs | 0.05 - 100 | > 0.99 | [6] |
Table 2: Accuracy and Precision of Haloacetic Acid Analysis using LC-MS/MS with Internal Standards
| Analyte | Internal Standard Used | Spike Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| HAA Mix (incl. MBAA) | Monochloroacetic acid-2-13C | Not Specified | 85.2 - 107.7 | Not Specified | [3] |
| HAA9 Mix (incl. MBAA) | 2,3-dibromopropionic acid | Not Specified | 105.9 - 107.2 (for brominated HAAs) | < 7 | [4] |
| HAA Mix (incl. MBAA) | Not specified | 5 | 106 - 113 | 4 - 11 | [7] |
| HAA9 Mix (incl. MBAA) | Mix of 4 13C-labeled HAAs | 5 and 100 | 80 - 120 | < 15 | [6] |
| 13 HAAs (incl. MBAA) | Not specified | Not Specified | 91 - 120 | < 17 | [8] |
The data consistently demonstrates that methods employing internal standards achieve excellent linearity, accuracy (recoveries close to 100%), and precision (low RSD). The use of a deuterated internal standard like this compound is expected to provide at least this level of performance, and likely superior performance for bromoacetic acid itself due to the identical chemical nature.
Experimental Protocols
Below is a detailed experimental protocol for the analysis of bromoacetic acid using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of best practices from established methods for haloacetic acid analysis.[3][4][6]
1. Sample Preparation
-
For aqueous samples (e.g., drinking water), transfer a known volume (e.g., 10 mL) into a vial.
-
If residual chlorine is present, quench with a solution of ammonium chloride (e.g., to a final concentration of 100 mg/L).[3][6]
-
Spike the sample with a known concentration of this compound solution (e.g., to a final concentration of 5 µg/L).[3]
-
For samples with complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary. The internal standard should be added before any extraction steps.
-
Prepare calibration standards in a clean matrix (e.g., deionized water) and spike with the same concentration of this compound as the samples.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., Agilent InfinityLab Poroshell 120 HPH-C18).[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Ionization Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of bromoacetic acid and this compound.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both bromoacetic acid and this compound.
-
Bromoacetic acid: The specific MRM transitions would need to be determined empirically but would be based on the deprotonated molecule [M-H]⁻.
-
This compound: The precursor ion will be 3 mass units higher than that of the unlabeled compound. The product ions may also show a corresponding mass shift.
-
3. Data Analysis
-
Integrate the peak areas for both the bromoacetic acid and this compound MRM transitions.
-
Calculate the ratio of the peak area of bromoacetic acid to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of bromoacetic acid in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical advantage of using an internal standard.
Caption: Experimental workflow for the quantitative analysis of bromoacetic acid.
Caption: Logical comparison of quantification with and without an internal standard.
References
- 1. lcms.cz [lcms.cz]
- 2. iroatech.com [iroatech.com]
- 3. agilent.com [agilent.com]
- 4. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. High-throughput and reliable determination of 13 haloacetic acids and dalapon in water and evaluation of control strategies - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D0EW00296H [pubs.rsc.org]
A Comparative Guide to the Isotopic Effects of Bromoacetic Acid-d3 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric behavior of Bromoacetic acid and its deuterated analog, Bromoacetic acid-d3. Understanding the isotopic effects on fragmentation patterns is crucial for researchers utilizing this compound as an internal standard in quantitative mass spectrometry-based assays. This document outlines the expected differences in their mass spectra, provides a detailed experimental protocol for their analysis, and visually represents the fragmentation pathways and analytical workflow.
Introduction to Isotopic Effects in Mass Spectrometry
Stable isotope-labeled compounds, such as this compound, are ideal internal standards in mass spectrometry. They share nearly identical chemical and physical properties with their unlabeled counterparts, leading to similar behavior during sample preparation and chromatographic separation. However, due to the mass difference, they are readily distinguishable by a mass spectrometer. The substitution of hydrogen with deuterium can also influence fragmentation patterns, a phenomenon known as the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to differences in the relative abundances of certain fragment ions.
Quantitative Data Comparison
The following table summarizes the key mass-to-charge (m/z) values for the molecular ions and major fragment ions of Bromoacetic acid and the predicted values for this compound based on electron ionization (EI) mass spectrometry. The presence of bromine results in a characteristic isotopic pattern with two peaks of roughly equal intensity separated by 2 Da (for 79Br and 81Br). For simplicity, the monoisotopic masses using 79Br are presented.
| Ion | Bromoacetic Acid (Observed m/z) | This compound (Predicted m/z) | Description |
| [M] •+ | 138/140 | 141/143 | Molecular Ion |
| [M-OH] + | 121/123 | 123/125 | Loss of a hydroxyl radical |
| [M-COOH] + | 93/95 | 96/98 | Loss of the carboxyl group |
| [COOH] + | 45 | 46 | Carboxyl fragment |
Experimental Protocols
This section details a general experimental protocol for the analysis of Bromoacetic acid and this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation (Derivatization)
Due to the polar nature of carboxylic acids, derivatization is often required to improve their volatility for GC-MS analysis. A common method is esterification.
-
Reagents: Methanol (anhydrous), Sulfuric acid (concentrated), Methyl tert-butyl ether (MTBE), Sodium sulfate (anhydrous), Sample containing Bromoacetic acid, this compound (as internal standard).
-
Procedure:
-
To 1 mL of an aqueous sample, add a known concentration of this compound internal standard.
-
Acidify the sample to a pH < 2 with concentrated sulfuric acid.
-
Extract the acids with 2 x 2 mL of MTBE.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Add 1 mL of 10% sulfuric acid in methanol to the dried extract.
-
Heat the mixture at 60°C for 30 minutes to form the methyl esters.
-
After cooling, neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the methyl esters with 2 x 1 mL of hexane.
-
Combine the hexane extracts and concentrate to a final volume of 100 µL for GC-MS analysis.
-
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Visualizing the Workflow and Fragmentation
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the GC-MS analysis of Bromoacetic acid and its deuterated internal standard.
Caption: Experimental workflow for the quantitative analysis of Bromoacetic acid.
Fragmentation Pathways
The diagrams below depict the primary electron ionization fragmentation pathways for both Bromoacetic acid and the predicted pathways for this compound.
Caption: Fragmentation of Bromoacetic Acid in EI-MS.
Caption: Predicted fragmentation of this compound in EI-MS.
Conclusion
The use of this compound as an internal standard provides a reliable method for the quantification of Bromoacetic acid by mass spectrometry. The predictable mass shift of +3 Da for the molecular ion and its corresponding fragments allows for clear differentiation from the unlabeled analyte. While minor differences in ion abundances may occur due to the kinetic isotope effect, these are generally accounted for through the use of a calibration curve. The provided experimental protocol offers a robust starting point for method development, and the visual diagrams aid in understanding the analytical process and the underlying fragmentation chemistry.
A Head-to-Head Comparison: Deuterium-Labeled vs. ¹³C-Labeled Bromoacetic Acid for Quantitative Proteomics
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of isotopic labeling reagent for cysteine alkylation is a critical decision that impacts data quality and analytical outcomes. This guide provides an objective comparison of two commonly used reagents: deuterium-labeled and ¹³C-labeled bromoacetic acid. By examining their performance based on experimental data and established principles of mass spectrometry, this document aims to inform the selection of the most appropriate tool for your research needs.
The alkylation of cysteine residues is a fundamental step in most proteomics workflows, preventing the re-formation of disulfide bonds after reduction and ensuring accurate protein identification and quantification. The use of isotopically labeled alkylating agents, such as bromoacetic acid, allows for the differential labeling of cysteine-containing peptides from different samples, enabling their relative quantification by mass spectrometry. While both deuterium (²H) and carbon-13 (¹³C) isotopes can be incorporated into bromoacetic acid for this purpose, their intrinsic physical properties give rise to distinct analytical behaviors.
Performance Comparison: Deuterium vs. ¹³C-Labeled Bromoacetic Acid
The selection between deuterium and ¹³C-labeled bromoacetic acid hinges on a trade-off between cost and analytical performance. While deuterium-labeled reagents are often more economical, they can introduce complexities in data analysis that are mitigated by the use of their ¹³C counterparts.
| Feature | Deuterium-Labeled Bromoacetic Acid | ¹³C-Labeled Bromoacetic Acid | Rationale & Supporting Data |
| Chromatographic Behavior | Can exhibit a retention time shift in reverse-phase liquid chromatography (LC), with deuterated peptides typically eluting slightly earlier than their non-deuterated counterparts.[1] | Co-elutes almost perfectly with the unlabeled analog.[2] | The larger relative mass difference between deuterium and hydrogen can lead to subtle changes in the physicochemical properties of the labeled peptide, affecting its interaction with the stationary phase. This can complicate data analysis by requiring wider integration windows or more sophisticated peak alignment algorithms. |
| Quantitative Accuracy & Precision | Prone to lower precision due to chromatographic shifts, which can lead to differential ionization suppression and variability in peak integration. | Offers higher precision and accuracy in quantification. | Co-elution of the light and heavy labeled peptides ensures they experience identical ionization conditions, leading to more reliable and reproducible quantification. A study on diethylation labeling showed that ¹³C labeling resulted in a lower variance of quantitative peptide ratios compared to deuterium labeling.[3] |
| Kinetic Isotope Effect (KIE) | Exhibits a significant primary KIE (kH/kD ≈ 6-8), potentially leading to slower and less complete alkylation reactions compared to the unlabeled reagent. | Shows a negligible KIE (k¹²/k¹³ ≈ 1.04), resulting in reaction kinetics that are nearly identical to the unlabeled reagent. | The KIE is proportional to the relative mass difference of the isotopes. The large KIE of deuterium can impact the rate of the S(_N)2 reaction involved in cysteine alkylation, which could introduce bias if the reaction does not proceed to completion. |
| Mass Spectrometric Analysis | The mass difference introduced by deuterium labeling is not an integer, which can slightly complicate spectral interpretation. | Provides a clean, integer mass shift in the mass spectrum, simplifying data analysis. | The precise mass of deuterium is 2.0141 Da, while ¹³C is 13.0034 Da. The integer mass shift from ¹³C labeling facilitates straightforward identification of labeled peptide pairs. |
| Cost-Effectiveness | Generally more affordable. | Typically more expensive due to the higher cost of ¹³C-enriched starting materials. | The cost difference is a practical consideration that must be weighed against the desired level of analytical performance. |
Experimental Protocols
A detailed protocol for differential cysteine alkylation is crucial for obtaining reliable and reproducible results. The following is a generalized in-solution protocol that can be adapted for use with either deuterium-labeled or ¹³C-labeled bromoacetic acid.
In-Solution Differential Cysteine Alkylation Protocol
1. Protein Reduction:
-
Resuspend protein lysates from two different conditions (e.g., control and treated) in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
2. Differential Alkylation:
-
To the control sample, add the "light" (unlabeled or ¹²C) bromoacetic acid to a final concentration of 55 mM.
-
To the treated sample, add the "heavy" (deuterium-labeled or ¹³C-labeled) bromoacetic acid to a final concentration of 55 mM.
-
Incubate both samples in the dark at room temperature for 30 minutes.
3. Quenching and Sample Pooling:
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Combine the "light" and "heavy" labeled samples in a 1:1 ratio based on protein concentration.
4. Protein Digestion:
-
Dilute the pooled sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
5. Desalting and Mass Spectrometry Analysis:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides and analyze by LC-MS/MS.
Visualizing the Workflow and its Application
To better understand the experimental process and its relevance, the following diagrams illustrate the workflow and a pertinent biological pathway.
Caption: Differential alkylation workflow for quantitative proteomics.
Differential cysteine alkylation is a powerful tool for studying redox signaling pathways. For instance, the epidermal growth factor receptor (EGFR) signaling pathway involves the generation of reactive oxygen species (ROS), which can lead to the oxidation of cysteine residues in downstream signaling proteins, thereby modulating their activity.
Caption: EGFR signaling and cysteine oxidation.
Conclusion
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of carbon-13 and deuterium on relative quantification of proteins using stable isotope diethyl labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nucleophilic Cross-Reactivity: A Comparative Guide to Bromoacetic Acid-d3
For researchers, scientists, and drug development professionals, understanding the reactivity profile of labeling reagents is paramount for the design and interpretation of experiments. This guide provides a comprehensive comparison of the cross-reactivity of Bromoacetic acid-d3 with various biological nucleophiles, supported by established chemical principles and proteomics data. The inclusion of deuterium in this compound provides a stable isotopic label, allowing for mass spectrometry-based quantification and identification of modified species without altering the inherent chemical reactivity of the parent molecule.
This compound, like its non-deuterated counterpart, is an electrophilic reagent that readily reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. The primary determinant of its cross-reactivity is the nucleophilicity of the functional groups present in a biological system. This guide will objectively compare its reactivity towards the most common nucleophiles found in proteins: thiols, amines, and hydroxyl groups.
Quantitative Comparison of Nucleophilic Reactivity
While specific kinetic data for the reaction of this compound with a comprehensive panel of nucleophiles is not extensively documented in a single study, the relative reactivity can be inferred from a wealth of proteomics literature and fundamental principles of organic chemistry. The general order of nucleophilicity for the side chains of amino acids is:
Thiolate (Cys) > Amine (Lys, N-terminus) > Carboxylate (Asp, Glu) > Hydroxyl (Ser, Thr, Tyr)
This order is reflected in the observed reactivity of bromoacetic acid and similar α-halo acids.
| Nucleophile | Amino Acid Residue(s) | Relative Reactivity | Notes |
| Thiol (Thiolate) | Cysteine (deprotonated) | High | The thiolate anion (R-S⁻) is a potent nucleophile and the primary target for bromoacetic acid in biological systems. Reaction is rapid and efficient at physiological pH. |
| Amine | Lysine, N-terminus | Moderate to Low | The unprotonated ε-amino group of lysine and the α-amino group of the N-terminus can be alkylated. However, at physiological pH, these groups are largely protonated (R-NH₃⁺), which significantly reduces their nucleophilicity. Alkylation is more likely to occur at higher pH. |
| Hydroxyl | Serine, Threonine, Tyrosine | Very Low | The hydroxyl groups of serine and threonine are weak nucleophiles. The phenoxide form of tyrosine is more nucleophilic but still significantly less reactive than thiols and amines. Modification of hydroxyl groups by bromoacetic acid is generally not observed under typical biological conditions. |
| Carboxylate | Aspartate, Glutamate | Very Low | The carboxylate groups are weak nucleophiles and are unlikely to react with bromoacetic acid under physiological conditions. |
| Imidazole | Histidine | Low | The imidazole side chain of histidine can act as a nucleophile, but its reactivity is generally lower than that of cysteine and lysine. |
Experimental Protocols
To experimentally determine the cross-reactivity of this compound, a combination of techniques, primarily centered around mass spectrometry, is employed.
Protocol 1: In Vitro Reactivity Assay with Model Nucleophiles
This protocol outlines a method to quantify the reaction of this compound with small molecules representing the side chains of key amino acids.
-
Preparation of Reactants:
-
Prepare stock solutions of this compound (e.g., 100 mM in a compatible solvent like DMSO or water).
-
Prepare stock solutions of model nucleophiles: N-acetyl-cysteine (for thiol), N-acetyl-lysine (for amine), and N-acetyl-serine (for hydroxyl) at equivalent concentrations in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
-
Reaction Incubation:
-
In separate reaction vessels, combine the this compound solution with each model nucleophile solution at a defined molar ratio (e.g., 1:1 or with an excess of the labeling reagent).
-
Incubate the reactions at a controlled temperature (e.g., 37°C) for a defined period. Time-course experiments can be performed by quenching aliquots at different time points.
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching reagent, such as a high concentration of a thiol-containing compound (e.g., DTT or β-mercaptoethanol), to consume any unreacted this compound.
-
-
Analysis by LC-MS:
-
Analyze the reaction mixtures using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor the disappearance of the starting nucleophile and the appearance of the deuterated, alkylated product. The mass of the product will be increased by the mass of the deuterated acetyl group from this compound.
-
Quantify the extent of reaction by integrating the peak areas of the reactant and product.
-
Protocol 2: Proteome-wide Cross-Reactivity Analysis
This protocol is designed to identify the targets of this compound in a complex protein mixture, such as a cell lysate.
-
Cell Lysis and Protein Extraction:
-
Lyse cells in a suitable buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysate.
-
-
Labeling Reaction:
-
Treat the proteome lysate with a specific concentration of this compound (e.g., 1 mM) for a defined time at a controlled temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce disulfide bonds with a reducing agent (e.g., DTT).
-
Alkylate any remaining free cysteines with a non-deuterated alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using high-resolution tandem mass spectrometry (LC-MS/MS).
-
Perform a database search of the MS/MS spectra, specifying a variable modification corresponding to the mass of the deuterated acetyl group on potential nucleophilic residues (Cys, Lys, Ser, etc.).
-
-
Data Analysis:
-
Identify the peptides and proteins that have been modified by this compound.
-
Quantify the relative abundance of modifications on different amino acid residues to assess the cross-reactivity profile.
-
Visualizing Reactivity and Experimental Design
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Navigating Proteomic Landscapes: A Comparative Guide to Bromoacetic Acid-d3 in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the intricate world of proteomics, the precise quantification of proteins is paramount. Stable isotope labeling coupled with mass spectrometry has emerged as a powerful strategy for this purpose. This guide provides a comprehensive comparison of Bromoacetic acid-d3, a deuterated alkylating agent, with its non-deuterated counterpart and other common alkylating agents, offering insights into its application in quantitative proteomics.
While direct comparative experimental studies on this compound are not extensively available in public literature, its utility can be inferred from the well-established principles of chemical labeling in mass spectrometry and the known reactivity of bromoacetic acid. This guide extrapolates these principles to provide a practical framework for its application.
Principles of Alkylation and Isotope Labeling in Proteomics
In bottom-up proteomics, proteins are enzymatically digested into smaller peptides prior to mass spectrometric analysis. A crucial step in this workflow is the reduction and alkylation of cysteine residues. Reduction cleaves disulfide bonds, and subsequent alkylation with an agent like bromoacetic acid covalently modifies the resulting free thiol groups, preventing them from reforming disulfide bonds and ensuring consistent peptide ionization.
Quantitative proteomics often employs stable isotope labeling, where one sample is treated with a "light" reagent and the other with a "heavy," isotopically labeled version of the same reagent. When the samples are mixed and analyzed by mass spectrometry, the mass difference between the isotopically labeled peptides allows for their relative quantification. This compound serves as a "heavy" reagent, introducing a known mass shift that can be distinguished from the "light" Bromoacetic acid.
Comparative Analysis of Alkylating Agents
The choice of alkylating agent can significantly impact the outcome of a proteomics experiment. Key considerations include reaction efficiency, specificity, and the potential for side reactions.
| Feature | Bromoacetic Acid | This compound | Iodoacetamide |
| Function | Cysteine Alkylation | Cysteine Alkylation (Heavy Isotope Label) | Cysteine Alkylation |
| Molecular Weight | 138.95 g/mol | 141.97 g/mol | 184.96 g/mol |
| Mass Shift (Monoisotopic) | +58.005 Da (carboxymethyl) | +61.024 Da (carboxymethyl-d3) | +57.021 Da (carbamidomethyl) |
| Reactivity | High | High | Very High |
| Specificity | Primarily cysteine thiols, but side reactions can occur with other nucleophilic residues (e.g., lysine, histidine, N-terminus) at higher pH and concentrations. | Primarily cysteine thiols, with similar potential for side reactions as the non-deuterated form. | Primarily cysteine thiols, but known to have a higher propensity for side reactions with other residues compared to bromoacetic acid under similar conditions. |
| Application | General protein alkylation. | Quantitative proteomics via stable isotope labeling. | General protein alkylation, frequently used in standard proteomics workflows. |
| Advantages | Effective alkylating agent. | Enables relative quantification in mass spectrometry. The mass difference of 3 Da provides a clear isotopic signature. | High reactivity leads to rapid and efficient alkylation. |
| Disadvantages | Potential for off-target modifications. | Potential for off-target modifications, similar to the non-deuterated form. | Higher likelihood of side reactions, which can complicate data analysis. |
Experimental Protocols
The following provides a generalized, detailed methodology for a comparative proteomics experiment using Bromoacetic acid and this compound for stable isotope labeling.
I. Protein Reduction and Alkylation
Materials:
-
Protein samples (e.g., cell lysates)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Bromoacetic acid
-
This compound
-
Ammonium bicarbonate buffer (50 mM, pH 8.5)
-
Quenching reagent (e.g., DTT)
Procedure:
-
Protein Solubilization: Resuspend protein pellets in 50 mM ammonium bicarbonate buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 1 hour to reduce all disulfide bonds.
-
Cooling: Allow the samples to cool to room temperature.
-
Differential Alkylation:
-
Sample A (Light): Add Bromoacetic acid to a final concentration of 20 mM.
-
Sample B (Heavy): Add this compound to a final concentration of 20 mM.
-
-
Incubation: Incubate the samples in the dark at room temperature for 45 minutes.
-
Quenching: Add DTT to a final concentration of 20 mM to quench the excess bromoacetic acid. Incubate for 15 minutes in the dark at room temperature.
II. Protein Digestion
Materials:
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.5)
-
Formic acid
Procedure:
-
Dilution: Dilute the samples with 50 mM ammonium bicarbonate buffer to reduce the denaturant concentration (e.g., < 1 M urea).
-
Enzymatic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Sample Mixing: Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
III. Peptide Desalting and Mass Spectrometry Analysis
-
Desalting: Desalt the combined peptide mixture using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Utilize appropriate software to identify peptides and quantify the relative abundance of the light and heavy isotopic pairs.
Visualizing the Workflow and Chemical Reactions
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Quantitative proteomics workflow using differential alkylation.
Caption: Cysteine alkylation reaction with light and heavy reagents.
analytical performance of Bromoacetic acid-d3 in complex matrices
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quantification of small molecules like bromoacetic acid in complex biological matrices such as plasma, urine, and tissue presents significant analytical challenges. Matrix effects, including ion suppression or enhancement in mass spectrometry, can lead to inaccurate and imprecise results. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted strategy to mitigate these challenges. This guide provides a comparative overview of the analytical performance of Bromoacetic acid-d3 as an internal standard for the quantification of bromoacetic acid in complex matrices, drawing upon established principles of bioanalysis and data from related applications.
The Superiority of Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, an ideal internal standard should co-elute with the analyte and exhibit identical chemical and physical properties during sample extraction, derivatization, and ionization. This ensures that any variations or losses during the analytical process affect both the analyte and the internal standard equally, leading to a consistent and accurate analyte-to-internal standard ratio.
This compound, a deuterated analog of bromoacetic acid, serves as an excellent internal standard for several key reasons:
-
Physicochemical Similarity: It shares nearly identical properties with the unlabeled boroacetic acid, ensuring it behaves similarly during sample preparation and chromatographic separation.
-
Co-elution: It typically co-elutes with the native analyte, ensuring that both experience the same matrix effects at the same time.
-
Mass Differentiation: The mass difference allows for clear differentiation from the analyte by the mass spectrometer.
The use of a SIL-IS like this compound is particularly crucial in complex biological matrices where the high variability of endogenous components can significantly impact the accuracy and precision of the assay. Studies have consistently demonstrated that SIL-IS provides superior performance compared to structural analogs or other types of internal standards, especially in correcting for inter-individual variability in sample matrices.[1][2]
Comparative Analytical Performance
While specific quantitative data for the performance of this compound in complex biological matrices is not extensively published, we can infer its performance based on typical validation parameters for LC-MS/MS methods using SIL-IS for small molecules in bioanalysis. The following tables present a comparison of expected performance characteristics.
Table 1: Comparison of Internal Standard Types for Bromoacetic Acid Analysis
| Feature | This compound (SIL-IS) | Structural Analog (e.g., Chloroacetic acid) | No Internal Standard |
| Correction for Matrix Effects | Excellent | Partial to Poor | None |
| Correction for Extraction Variability | Excellent | Partial | None |
| Accuracy | High (typically 95-105%) | Moderate to Low (can be variable) | Low and Unreliable |
| Precision (%RSD) | Low (typically <15%) | Moderate to High (>15%) | High and Unpredictable |
| Reliability of Results | High | Moderate | Low |
| Cost | Higher | Lower | N/A |
Table 2: Expected LC-MS/MS Method Validation Parameters for Bromoacetic Acid in Human Plasma using this compound
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Low ng/mL range |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Effectively compensated |
Experimental Protocols
The following provides a generalized experimental protocol for the extraction and analysis of bromoacetic acid from a biological matrix like plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable for separating small polar molecules like bromoacetic acid.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for both bromoacetic acid and this compound.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical advantage of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for the analysis of bromoacetic acid in plasma.
Caption: Logical advantage of using a stable isotope-labeled internal standard.
Conclusion
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of bromoacetic acid in complex biological matrices, the use of this compound as an internal standard is highly recommended. While the initial cost of a deuterated standard may be higher than that of a structural analog, the significant improvement in data quality, accuracy, and precision justifies the investment, particularly in regulated environments and for critical decision-making in drug development. The principles and expected performance outlined in this guide provide a strong basis for the development and validation of robust bioanalytical methods for bromoacetic acid.
References
A Researcher's Guide to Validating Protein Alkylation Completeness Using Bromoacetic acid-d3
For researchers, scientists, and professionals in drug development, the complete and specific alkylation of cysteine residues in proteins is a critical step in various proteomic workflows. Incomplete alkylation can lead to experimental artifacts, such as the reformation of disulfide bonds, which can interfere with protein identification and quantification. Bromoacetic acid-d3, a deuterated alkylating agent, offers a valuable tool for quantitative mass spectrometry-based validation of alkylation completeness. This guide provides a comparative overview of validating alkylation with this compound against other commonly used reagents, supported by experimental protocols and data interpretation strategies.
Comparison of Common Alkylating Agents
The choice of alkylating agent can significantly impact the efficiency and specificity of the reaction. While iodoacetamide (IAM) is the most common choice, alternatives each present their own advantages and disadvantages. The ideal alkylating agent should exhibit high reactivity towards cysteine thiols with minimal off-target modifications.
| Alkylating Agent | Molar Mass ( g/mol ) | Advantages | Disadvantages | Key Performance Metrics |
| This compound | 141.98 | Enables quantitative mass spectrometry through isotopic labeling. | Limited published data on performance compared to other agents. | To be determined through validation experiments. |
| Iodoacetamide (IAM) | 184.96 | High reactivity, most commonly used agent.[1] | Prone to side reactions, especially at higher concentrations and temperatures, leading to overalkylation of other residues like lysine, histidine, and the N-terminus.[2][3] | High cysteine alkylation efficiency, but significant off-target modifications observed.[1][3] |
| Iodoacetic acid (IAA) | 185.95 | Similar reactivity to IAM. | Can also lead to significant over-alkylation of methionine and other residues.[4] | Lower peptide identification efficiencies in some studies compared to non-iodine containing reagents.[1] |
| Chloroacetamide (CAA) | 93.51 | Generally shows fewer off-target alkylation events compared to IAM.[4] | Can induce significant methionine oxidation.[5] | Good cysteine alkylation with reduced side-chain reactivity, but can compromise methionine integrity.[5] |
| Acrylamide (AA) | 71.08 | Results in high numbers of identified peptides with fewer side reactions compared to iodine-containing reagents.[1] | Slower reaction kinetics compared to IAM. | Excellent performance with high peptide spectral matches and minimal side reactions.[1] |
Experimental Protocols
Validating the completeness of alkylation involves a systematic workflow from sample preparation to data analysis. Mass spectrometry is the primary technique for this validation, allowing for the precise measurement of mass shifts corresponding to the alkylation of cysteine residues.
Protocol 1: In-solution Alkylation for Mass Spectrometry Analysis
This protocol is a standard procedure for preparing protein samples for bottom-up proteomic analysis.
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour to reduce all disulfide bonds.[6]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the alkylating agent. For a direct comparison, prepare parallel samples with:
-
This compound (e.g., 55 mM)
-
Iodoacetamide (55 mM)
-
Other agents of interest at equimolar concentrations.
-
-
Incubate in the dark at room temperature for 45 minutes.[6]
-
-
Quenching and Digestion:
-
Quench the excess alkylating agent by adding DTT to a final concentration of 20 mM.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Sample Cleanup and LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS.
-
Protocol 2: Validating Alkylation Completeness using this compound
This protocol specifically leverages the isotopic label of this compound for quantitative assessment.
-
Differential Labeling:
-
Prepare two identical aliquots of the reduced protein sample (from Protocol 1, step 1).
-
To one aliquot, add non-deuterated Bromoacetic acid.
-
To the second aliquot, add this compound at the same concentration.
-
Incubate both samples as described above.
-
-
Sample Combination and Processing:
-
Combine the two differentially labeled samples in a 1:1 ratio.
-
Proceed with quenching, digestion, and sample cleanup as in Protocol 1.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Acquire data on a high-resolution mass spectrometer.
-
In the MS1 spectra, peptides containing alkylated cysteines will appear as doublet peaks with a mass difference corresponding to the number of deuterium atoms (3 Da per alkylated cysteine).
-
The relative intensity of the light and heavy isotopic peaks should be 1:1 if the alkylation reaction went to completion in both samples.
-
Search the data for peptides containing unmodified cysteines. The absence or very low abundance of such peptides indicates complete alkylation.
-
Also, search for potential side reactions by defining variable modifications on other amino acid residues (e.g., Lys, His, Met, N-terminus) corresponding to the addition of the bromoacetic acid moiety.
-
Visualizing the Workflow and Logic
To better illustrate the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for protein alkylation and analysis.
Caption: Decision-making flowchart for validating alkylation.
Conclusion
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
The Dubious Alkylator: A Cost-Benefit Analysis of Bromoacetic acid-d3 in Proteomics
For researchers, scientists, and drug development professionals navigating the complexities of proteomic sample preparation, the choice of alkylating agent is a critical decision point. This guide provides a comprehensive cost-benefit analysis of utilizing Bromoacetic acid-d3, comparing it with established alternatives such as Iodoacetamide (IAA) and Chloroacetamide (CAA). By examining quantitative data on cost, efficiency, and side reactions, this document aims to equip researchers with the necessary information to make an informed choice for their specific experimental needs.
Executive Summary
The selection of an alkylating agent in proteomics workflows directly impacts data quality and experimental cost. This compound, a deuterated analogue of bromoacetic acid, offers the potential for novel quantitative strategies through stable isotope labeling. However, its adoption is weighed against the well-characterized and more affordable alternatives, Iodoacetamide and Chloroacetamide. This guide reveals that while this compound presents a significant cost premium, its utility in specific quantitative proteomics applications may justify the investment. Conversely, for routine protein alkylation, Iodoacetamide and Chloroacetamide remain cost-effective options, albeit with distinct side-reaction profiles that must be considered.
Cost Analysis: A Head-to-Head Comparison
The most immediate factor in selecting a reagent is its price. The following table summarizes the approximate cost of this compound, Iodoacetamide, and Chloroacetamide from various suppliers. Prices are subject to change and may vary based on purity and quantity.
| Reagent | Supplier | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| This compound | CDN Isotopes | 1 g | $760.00 | $760.00 |
| CDN Isotopes | 5 g | Inquiry required | - | |
| LGC Standards | 50 mg | Inquiry required | - | |
| Fisher Scientific | 1 g | Inquiry required | - | |
| Iodoacetamide | VWR | 30 g | $162.78 | $5.43 |
| G-Biosciences | 5 g | $69.00 | $13.80 | |
| G-Biosciences | 25 g | $314.00 | $12.56 | |
| Sigma-Aldrich | 5 g | $100.00 | $20.00 | |
| Sigma-Aldrich | 25 g | $340.00 | $13.60 | |
| Chloroacetamide | ProteoGenix | 50 g | €47.53 (~$51.00) | ~$1.02 |
| Thermo Scientific | 5 g | $34.65 | $6.93 | |
| Fisher Scientific | 25 g | $21.65 | $0.87 |
Key Takeaway: this compound is substantially more expensive than both Iodoacetamide and Chloroacetamide. The cost per gram for the deuterated compound is orders of magnitude higher, a critical consideration for laboratories with budget constraints.
Performance and Benefit Analysis: Efficiency and Side Reactions
The "benefit" of an alkylating agent lies in its ability to efficiently and specifically modify cysteine residues while minimizing off-target reactions. The introduction of deuterium in this compound provides a stable isotope label, which is its primary benefit for quantitative proteomics.
Benefits of Deuteration:
-
Quantitative Proteomics: The mass shift introduced by the deuterium atoms allows for the differentiation and relative quantification of protein samples in a mass spectrometer. This is a key advantage for comparative studies.
-
Internal Standards: Deuterated peptides can serve as ideal internal standards for targeted proteomics, co-eluting with their non-deuterated counterparts and enabling accurate quantification.
-
Kinetic Isotope Effect: The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can potentially influence reaction kinetics, which may offer advantages in specific experimental designs, though this is less characterized for alkylation reactions in proteomics.
Comparative Performance of Alkylating Agents:
While direct comparative data for this compound is limited, extensive research has been conducted on the performance of Iodoacetamide and Chloroacetamide.
| Parameter | Iodoacetamide (IAA) | Chloroacetamide (CAA) | This compound (Expected) |
| Alkylation Efficiency | High | High | Expected to be high, similar to other haloacetamides |
| Primary Side Reaction | Alkylation of methionine, histidine, lysine, and N-terminus | Oxidation of methionine[1] | Potential for similar side reactions as bromoacetic acid |
| Impact on Methionine | Can cause a loss of the methionine side chain, leading to reduced identification of methionine-containing peptides[2] | Significant increase in methionine oxidation (up to 40%) compared to IAA (2-5%)[1] | Unknown, requires experimental validation |
| Other Side Reactions | Can lead to carbamidomethylation of other residues | Reduces off-target alkylation compared to IAA[1] | Unknown, requires experimental validation |
Key Takeaway: Iodoacetamide is a highly effective alkylating agent but is prone to off-target modifications, particularly of methionine. Chloroacetamide presents a trade-off, with reduced off-target alkylation but a significant increase in methionine oxidation[1]. The primary benefit of this compound is its utility in quantitative proteomics, a feature not offered by the other two reagents in their standard forms. The side-reaction profile of this compound is not well-documented and would require empirical determination.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for protein alkylation that can be adapted for the use of this compound.
In-Solution Protein Alkylation Protocol (Adaptable for this compound)
This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating agent: Iodoacetamide, Chloroacetamide, or this compound
-
Quenching reagent (e.g., DTT)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Reduction:
-
To your protein solution, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Add the alkylating agent (Iodoacetamide, Chloroacetamide, or this compound) to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 20-30 minutes.
-
-
Quenching:
-
Add DTT to a final concentration of 20 mM to quench the excess alkylating agent.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the sample using a C18 StageTip or equivalent.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.
-
Signaling Pathways and Experimental Workflows
The use of deuterated alkylating agents like this compound is particularly relevant in quantitative proteomics workflows designed to study changes in protein abundance or modification in response to specific stimuli or in different disease states.
References
Safety Operating Guide
Proper Disposal of Bromoacetic Acid-d3: A Guide for Laboratory Professionals
Disclaimer: Bromoacetic acid-d3, like its non-deuterated counterpart, is a toxic, corrosive, and environmentally hazardous material.[1][2] All handling and disposal procedures must be conducted in strict accordance with institutional policies and local, state, and federal regulations. This document provides guidance and should not supersede official requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its hazardous properties, this chemical cannot be disposed of in standard waste streams. Discharge into drains or the environment must be strictly avoided.[3][4][5]
Hazard and Disposal Classification
This compound should be treated as a hazardous waste.[1][6] It is classified as a halogenated organic acid and requires special handling for disposal.[7] Key data related to its disposal and hazard profile are summarized below.
| Parameter | Value / Classification | Source(s) |
| Waste Classification | Hazardous Waste; Halogenated Organic Acid | [1][6][7] |
| Primary Disposal Route | Licensed Professional Waste Disposal Service | [3][4][5] |
| UN Number | UN 1938 or UN 3425 | [6] |
| Environmental Hazard | Very toxic to aquatic life | [1][4] |
| Incompatible Materials | Strong bases (e.g., sodium hydroxide), oxidizing agents, metals | [6][8] |
| Neutralization pH Target | 5.5 - 9.0 (for dilute, non-toxic corrosive waste only) | [9][10] |
Disposal and Decontamination Protocols
The required method of disposal for this compound is through a licensed hazardous waste management company.[3][5] On-site treatment, such as neutralization, is generally not recommended for this compound due to its high toxicity, which is a separate hazard characteristic from its corrosivity.[9]
Primary Disposal Protocol: Professional Waste Management
This is the mandatory procedure for pure or concentrated this compound and materials heavily contaminated with it.
-
Segregation: Keep this compound waste separate from other chemical waste streams, especially incompatible materials like strong bases.[6]
-
Containerization:
-
Labeling: Label the waste container clearly with "Hazardous Waste," "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from light and moisture, until it is collected by a licensed professional waste disposal service.[3][4]
-
Arrangement for Pickup: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
Spill Cleanup and Disposal
In the event of a spill, immediate and safe cleanup is required.
-
Evacuate: Evacuate all non-essential personnel from the spill area.[5][6]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For significant spills, respiratory protection may be necessary.[5][8]
-
Containment & Cleanup:
-
Final Decontamination: Ventilate and wash the spill area thoroughly after the cleanup is complete.[6]
-
Disposal: The sealed container with the spill cleanup materials must be disposed of as hazardous waste through your institution's EHS program.[6]
Aqueous Waste Neutralization (Use with Extreme Caution)
Neutralization is a procedure generally reserved for waste that is hazardous only due to its corrosive properties.[9] Since Bromoacetic acid is also highly toxic and ecotoxic, this method is not recommended for its disposal.[9] Disposing of neutralized bromoacetic acid solutions down the drain may violate local regulations. This information is provided for context on acid neutralization protocols but should not be performed for bromoacetic acid waste without explicit approval and guidance from your EHS department.
-
Prerequisites: This procedure should only be considered for very small volumes of incidentally generated, highly dilute aqueous solutions, and only if permitted by institutional and local regulations.
-
Safety Precautions: Perform the neutralization in a fume hood while wearing full PPE (goggles, face shield, gloves, lab coat).[9] The reaction can generate heat.
-
Procedure: i. Prepare a 1:10 solution of a base (e.g., sodium carbonate) in cold water in a large beaker.[9][10] ii. While stirring continuously, slowly add the dilute bromoacetic acid solution to the basic solution. Never add water or base to the acid. [9][11] iii. Monitor the pH of the solution using a calibrated pH meter or pH strips. iv. Continue adding the acid until the pH is stable within the 5.5 to 9.0 range.[9][10] v. If approved for drain disposal, flush the neutralized solution with at least 20 parts water.[9][10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. hpc-standards.com [hpc-standards.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 8. fishersci.com [fishersci.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
